Physicochemical Profiling and Synthetic Utility of 5-Bromo-1,3-dimethyl-4-nitro-1H-pyrazole: A Comprehensive Technical Guide
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper / Application Guide Executive Summary & Structural Rationale In the landscape of modern drug discov...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Document Type: Technical Whitepaper / Application Guide
Executive Summary & Structural Rationale
In the landscape of modern drug discovery and agrochemical development, highly functionalized heterocyclic scaffolds serve as the architectural foundation for novel therapeutics. 5-Bromo-1,3-dimethyl-4-nitro-1H-pyrazole (CAS: 76689-62-8) is a paramount example of a densely functionalized, orthogonally reactive building block [1].
As a Senior Application Scientist, I frequently encounter challenges in late-stage functionalization. The strategic value of this specific pyrazole derivative lies in its precise substitution pattern:
C5-Bromine: Acts as a versatile handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Stille) or Nucleophilic Aromatic Substitution (
SNAr
).
C4-Nitro Group: A strong electron-withdrawing group (EWG) that activates the C5 position for nucleophilic attack. Post-coupling, it serves as a masked amine, readily reducible to a primary amine for subsequent amidation or urea formation.
N1/C3-Methyl Groups: Provide critical steric shielding and tune the lipophilicity (LogP) of the final pharmacophore, enhancing membrane permeability while preventing off-target metabolic degradation.
Understanding the physicochemical properties and the causality behind its synthetic behavior is essential for integrating this scaffold into high-throughput discovery pipelines.
Physicochemical Properties & ADME Implications
To effectively deploy 5-Bromo-1,3-dimethyl-4-nitro-1H-pyrazole in a medicinal chemistry program, one must understand its baseline physicochemical metrics. The presence of the nitro group significantly polarizes the molecule, while the bromine atom contributes to its halogen-bond donating capacity and overall molecular weight [2].
Below is a consolidated table of its critical physicochemical parameters. These metrics dictate its solubility, handling, and the pharmacokinetic trajectory of its downstream derivatives.
Property
Value / Description
ADME / Structural Implication
CAS Registry Number
76689-62-8
Primary identifier for sourcing and compliance.
Molecular Formula
C5H6BrN3O2
Defines the atomic composition and isotopic distribution.
Molecular Weight
220.02 g/mol
Optimal low-MW starting point; allows for significant elaboration without violating Lipinski's Rule of 5.
Hydrogen Bond Donors
0
Enhances passive membrane permeability in the un-derivatized state.
Hydrogen Bond Acceptors
4 (Nitro
O2
, Pyrazole
N
)
Facilitates target protein interactions (e.g., kinase hinge binding) post-derivatization.
Topological Polar Surface Area (TPSA)
~ 63.6 Ų
Ideal range for oral bioavailability; allows room for additional polar groups in the final drug candidate.
Estimated LogP
1.4 - 1.8
Moderate lipophilicity ensures solubility in both organic reaction solvents and aqueous biological assays.
Synthetic Methodology: Causality and Protocol
Synthesizing densely functionalized pyrazoles requires careful orchestration of electrophilic aromatic substitution. The strong electron-withdrawing nature of the C4-nitro group severely deactivates the pyrazole ring, making subsequent electrophilic bromination at C5 thermodynamically challenging [3, 4].
The Causality of the Synthetic Choice:
Attempting to brominate 1,3-dimethyl-4-nitro-1H-pyrazole using standard diatomic bromine (
Br2
) in acetic acid often results in poor yields due to ring deactivation. Therefore, we utilize N-Bromosuccinimide (NBS) in N,N-Dimethylformamide (DMF) under elevated temperatures. DMF acts not just as a solvent, but stabilizes the bromonium intermediate via a Vilsmeier-type complex, effectively forcing the electrophilic substitution at the sterically hindered C5 position.
Self-Validating Protocol: C5-Bromination of 1,3-Dimethyl-4-nitro-1H-pyrazole
Initiation: Charge an oven-dried, argon-flushed round-bottom flask with 1,3-dimethyl-4-nitro-1H-pyrazole (1.41 g, 10 mmol) and dissolve in 20 mL of anhydrous DMF.
Electrophile Addition: Add NBS (2.67 g, 15 mmol) in three distinct portions over 15 minutes at room temperature. Causality: Portion-wise addition prevents uncontrolled exothermic spikes that could lead to ring-opening or degradation of the nitro group.
Thermal Activation: Heat the reaction mixture to 80°C. The deactivated nature of the nitro-pyrazole necessitates this thermal energy to cross the activation barrier for electrophilic attack at C5.
In-Process Monitoring (Self-Validation): After 4 hours, monitor via TLC (Hexanes:EtOAc 7:3). The product spot will appear less polar than the starting material due to the shielding effect of the massive bromine atom.
Quenching & Extraction: Once complete, cool to 0°C and quench with a 10% aqueous solution of sodium thiosulfate (
Na2S2O3
) to neutralize unreacted electrophilic bromine. Extract with Ethyl Acetate (3 x 30 mL).
Purification: Wash the combined organic layers with brine (5 x 20 mL) to remove residual DMF. Dry over anhydrous
Na2SO4
, concentrate in vacuo, and recrystallize from hot ethanol to yield pure 5-Bromo-1,3-dimethyl-4-nitro-1H-pyrazole as a crystalline solid.
Fig 1. Step-by-step synthetic workflow for 5-Bromo-1,3-dimethyl-4-nitro-1H-pyrazole.
The true power of 5-Bromo-1,3-dimethyl-4-nitro-1H-pyrazole is realized in its orthogonal derivatization. In the development of targeted therapies, particularly Kinase Inhibitors , the pyrazole ring frequently serves as a hinge-binding motif.
The Logical Relationship of Derivatization:
SNAr
or Cross-Coupling: The C4-nitro group strongly withdraws electron density from the pyrazole
π
-system, rendering the C5-bromine highly susceptible to nucleophilic displacement by amines or thiols, or to Palladium-catalyzed Suzuki-Miyaura coupling with aryl boronic acids.
Nitro Reduction: Following C5 functionalization, the C4-nitro group is reduced (e.g., using
Pd/C
and
H2
, or
Fe/HCl
for milder, chemoselective reduction if halogens are present elsewhere).
Pharmacophore Maturation: The newly formed C4-amine is then coupled with an acyl chloride or isocyanate to form an amide or urea, completing the active pharmaceutical ingredient (API).
Fig 2. Orthogonal derivatization pathway leading to kinase inhibitor pharmacophores.
Analytical Characterization Standards
To ensure the trustworthiness of the synthesized scaffold, rigorous analytical characterization must match the following expected profiles:
1H NMR (400 MHz,
CDCl3
): Two distinct singlet peaks integrating for 3 protons each will be observed for the N1-methyl (~3.85 ppm) and C3-methyl (~2.45 ppm) groups. The absence of an aromatic proton peak confirms successful bromination at C5.
13C NMR (100 MHz,
CDCl3
): Five distinct carbon signals. The C4 carbon bearing the nitro group will be significantly deshielded (~135 ppm), while the C5 carbon bearing the heavy bromine atom will exhibit a characteristic upfield shift relative to a standard aromatic carbon (~110-115 ppm) due to the heavy atom effect.
LC-MS (ESI+): The mass spectrum will exhibit a classic 1:1 isotopic doublet at m/z 220.0 and 222.0
[M+H]+
, confirming the presence of a single bromine atom (
79Br
and
81Br
isotopes).
Conclusion
5-Bromo-1,3-dimethyl-4-nitro-1H-pyrazole is far more than a simple chemical catalog entry; it is a meticulously designed molecular chassis. By leveraging the electronic interplay between the C4-nitro group and the C5-bromine, structural chemists can execute highly regioselective transformations. Mastering the physicochemical properties and synthetic handling of this compound empowers drug discovery teams to rapidly explore complex chemical space, ultimately accelerating the path from benchtop synthesis to clinical viability.
References
ChemicalBook. "76689-62-8 CAS Manufactory - 5-bromo-1,3-dimethyl-4-nitro-1H-pyrazole". ChemicalBook.
QCS Standards. "Buy | CAS 76689-62-8 - 5-bromo-1,3-dimethyl-4-nitro-1H-pyrazole". QCS Standards.
National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 3537257, 5-Hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole". PubChem.
American Chemical Society (ACS).
Exploratory
The Definitive Technical Guide to 5-Bromo-1,3-dimethyl-4-nitro-1H-pyrazole: Synthesis, Properties, and Applications
Executive Summary In modern drug discovery and agrochemical development, the strategic functionalization of heterocyclic scaffolds is paramount. 5-Bromo-1,3-dimethyl-4-nitro-1H-pyrazole (CAS: 76689-62-8) represents a hig...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern drug discovery and agrochemical development, the strategic functionalization of heterocyclic scaffolds is paramount. 5-Bromo-1,3-dimethyl-4-nitro-1H-pyrazole (CAS: 76689-62-8) represents a highly versatile, orthogonally functionalized building block[1]. Featuring a rigid pyrazole core, this molecule presents three distinct vectors for structural diversification: the lipophilic N- and C-methyl groups, the strongly electron-withdrawing nitro group, and the transition-metal-reactive bromine atom.
This whitepaper provides an in-depth technical analysis of this compound, detailing its physicochemical profile, the mechanistic logic behind its regioselective synthesis, and its downstream applications in complex molecule assembly[2].
Physicochemical Profiling & Structural Logic
The utility of 5-Bromo-1,3-dimethyl-4-nitro-1H-pyrazole stems directly from its electronic distribution. The pyrazole ring is inherently electron-rich; however, the introduction of a nitro group at the C4 position drastically alters this profile, withdrawing electron density and rendering the adjacent C5 position highly susceptible to specific functionalization strategies. Analytical standards confirm its stable molecular parameters[3].
The synthesis of 5-Bromo-1,3-dimethyl-4-nitro-1H-pyrazole requires precise regiocontrol. Direct electrophilic bromination of 1,3-dimethyl-4-nitro-1H-pyrazole is thermodynamically disfavored because the C4-nitro group strongly deactivates the ring toward electrophilic aromatic substitution (
SEAr
).
The Mechanistic Solution:
To overcome this electronic barrier, chemists employ Directed ortho-Metalation (DoM) . The C5 proton of 1,3-dimethyl-4-nitro-1H-pyrazole is highly acidic due to the inductive and resonance-withdrawing effects of the adjacent nitro group and the electronegative nitrogen atoms. By utilizing a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at cryogenic temperatures, the C5 position is selectively deprotonated to form a stable lithiated intermediate. This intermediate is subsequently trapped by an electrophilic bromine source, such as N-Bromosuccinimide (NBS), to yield the target compound.
Fig 1: Regioselective synthesis pathway via C5-lithiation and electrophilic bromination.
Experimental Protocol: C5-Bromination via Directed Lithiation
The following protocol outlines a self-validating system for the synthesis of the title compound from 1,3-dimethyl-4-nitro-1H-pyrazole.
System Preparation (Causality: Moisture Exclusion): Flame-dry a round-bottom flask under an argon atmosphere. Moisture must be rigorously excluded, as water will rapidly protonate the highly reactive lithiated intermediate, reverting it to the starting material.
Substrate Solubilization: Dissolve 1,3-dimethyl-4-nitro-1H-pyrazole (1.0 equiv) in anhydrous THF (0.2 M concentration) and cool the solution to -78 °C using a dry ice/acetone bath.
Expert Insight: Maintaining the internal temperature below -70 °C is critical. Elevated temperatures can lead to nucleophilic attack of the diisopropylamide anion on the nitro group or cause undesired ring-opening side reactions. Stir for 45 minutes at -78 °C to ensure complete metalation.
Electrophilic Trapping: Dissolve NBS (1.2 equiv) in a minimal volume of anhydrous THF and add it dropwise to the reaction mixture.
Expert Insight: NBS is preferred over elemental bromine (
Br2
) as it provides a controlled, steady release of electrophilic bromine, mitigating the risk of over-oxidation or polyhalogenation.
Validation Checkpoint (Self-Validating System): After 1 hour, extract a 50 µL aliquot, quench it in 1 mL of methanol, and analyze via LC-MS. The reaction is successful when the starting material peak is consumed and a new peak exhibiting a 1:1 isotopic doublet at m/z 220 and 222 (indicative of the
79
Br and
81
Br isotopes) emerges.
Quench and Workup: Quench the reaction at -78 °C with saturated aqueous
NH4Cl
.
Causality:
NH4Cl
acts as a mild proton source to safely neutralize excess LDA without generating strongly basic conditions that could degrade the product. Extract the aqueous layer with Ethyl Acetate (3x), dry the combined organic layers over
Na2SO4
, and concentrate under reduced pressure.
Purification: Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to isolate 5-Bromo-1,3-dimethyl-4-nitro-1H-pyrazole as a pale yellow solid.
Applications in Drug Development: Downstream Functionalization
In medicinal chemistry, pyrazole derivatives are privileged structures known for their diverse pharmacological activities[2]. The orthogonal reactivity of 5-Bromo-1,3-dimethyl-4-nitro-1H-pyrazole allows it to serve as a central hub for generating vast chemical libraries.
Sequential Orthogonal Reactivity
Pathway A: Suzuki-Miyaura Cross-Coupling
The C5-Br bond is highly activated toward oxidative addition by Palladium(0) catalysts.
Mechanistic Causality: The strong electron-withdrawing nature of the C4-nitro group diminishes the electron density of the pyrazole ring. This electron deficiency accelerates the rate-determining oxidative addition step of the Pd catalytic cycle. Consequently, Suzuki couplings with various aryl or heteroaryl boronic acids proceed rapidly under mild conditions.
Pathway B: Nitro Reduction to Amine
Following the formation of the C-C bond at C5, the C4-nitro group acts as a latent amine. It can be reduced using catalytic hydrogenation (Pd/C,
H2
) or dissolving metal reduction (Fe/
NH4Cl
).
Mechanistic Causality: It is imperative to perform the cross-coupling before the nitro reduction. If the nitro group were reduced to an electron-donating amine prior to coupling, the resulting electron-rich pyrazole ring would severely deactivate the C-Br bond, necessitating much harsher coupling conditions or highly specialized, expensive phosphine ligands to force the reaction.
commercial availability of 5-Bromo-1,3-dimethyl-4-nitro-1H-pyrazole
The Strategic Sourcing and Application of 5-Bromo-1,3-dimethyl-4-nitro-1H-pyrazole in Advanced Drug Discovery Executive Summary In the landscape of modern medicinal chemistry, highly functionalized heterocyclic building...
Author: BenchChem Technical Support Team. Date: April 2026
The Strategic Sourcing and Application of 5-Bromo-1,3-dimethyl-4-nitro-1H-pyrazole in Advanced Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, highly functionalized heterocyclic building blocks are the foundation of targeted therapeutics. 5-Bromo-1,3-dimethyl-4-nitro-1H-pyrazole (CAS: 76689-62-8) represents a critical intermediate, offering orthogonal reactive sites—a reducible nitro group and a cross-coupling-ready bromine atom. This whitepaper provides an in-depth technical analysis of its commercial availability, structural validation, and downstream applications, specifically focusing on its role in synthesizing phosphodiesterase (PDE) inhibitors.
Commercial Availability & Supply Chain Dynamics
The commercial procurement of 5-Bromo-1,3-dimethyl-4-nitro-1H-pyrazole has matured, with multiple global vendors offering high-purity lots suitable for advanced pharmaceutical R&D. When sourcing this compound, researchers must prioritize vendors that provide comprehensive Certificates of Analysis (CoA) to prevent catalytic poisoning during downstream organometallic steps.
Table 1: Physicochemical Parameters
Parameter
Value
Causality / Significance in R&D
CAS Number
76689-62-8
Primary identifier for rigorous supply chain verification.
Molecular Formula
C5H6BrN3O2
Dictates the characteristic 1:1 isotopic mass signature (Br79/Br81).
Molecular Weight
220.02 g/mol
Essential for precise stoichiometric calculations in micro-scale synthesis.
Reactive Handles
C-Br, C-NO2
Provides orthogonal reactivity for sequential functionalization (e.g., Suzuki coupling followed by reduction).
The synthesis of 5-Bromo-1,3-dimethyl-4-nitro-1H-pyrazole relies on the precise electronic manipulation of the pyrazole core. The strong electron-withdrawing nature of the nitro group at the C4 position deactivates the ring. However, the electron-donating methyl groups at N1 and C3 provide sufficient localized electron density to permit electrophilic aromatic substitution exclusively at the C5 position.
Synthetic pathway for 5-Bromo-1,3-dimethyl-4-nitro-1H-pyrazole via sequential functionalization.
Application in Pharmacological Scaffolds
The primary driver for the commercial demand of this compound is its utility in generating fused bicyclic systems, such as 1H-pyrazolo[4,3-b]pyridines. As documented in patent literature (), these fused systems act as potent Phosphodiesterase 1 (PDE1) inhibitors. PDE1 degrades cyclic nucleotides (cAMP/cGMP); inhibiting this enzyme elevates these secondary messengers, promoting neuroprotection and cognitive enhancement in neurodegenerative models.
Downstream application of the pyrazole scaffold in synthesizing PDE1 inhibitors.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step includes an analytical checkpoint driven by the underlying chemical causality.
Protocol A: Incoming Quality Control (IQC) of Commercial Lots
Before deploying the commercial compound into complex syntheses, its structural integrity must be verified.
Step 1: Visual Inspection & Solubility Profiling
Action: Dissolve 5 mg of the purchased compound in 1 mL of DMSO-d6.
Causality: Pyrazole derivatives exhibit specific solubility profiles. Complete dissolution in DMSO ensures the sample is free of inorganic salts (e.g., residual brominating agents or heavy metal catalysts from the vendor's synthesis) which would remain insoluble. This validates sample homogeneity for subsequent NMR.
Step 2: High-Resolution Mass Spectrometry (HRMS-ESI+)
Action: Infuse the sample into an LC-MS system using a water/acetonitrile gradient with 0.1% formic acid.
Causality: Formic acid acts as a proton source to facilitate ionization. The presence of the bromine atom must yield a characteristic 1:1 isotopic doublet at m/z 219.96 and 221.96 [M+H]+. The absence of this doublet immediately invalidates the chemical identity, acting as a definitive go/no-go checkpoint.
Step 3: 1H NMR Spectroscopy (400 MHz, DMSO-d6)
Action: Acquire a standard 1H spectrum.
Causality: The electron-withdrawing nitro group deshields adjacent protons. By verifying the absence of an aromatic proton signal (which would appear >7.5 ppm if unbrominated) and confirming two distinct singlet integrations for the N-CH3 and C-CH3 groups, the regiochemistry of the bromine substitution at C5 is unequivocally validated.
This protocol demonstrates the utilization of the C-Br bond to build structural complexity.
Step 1: Reagent Preparation & Degassing
Action: Suspend 5-Bromo-1,3-dimethyl-4-nitro-1H-pyrazole (1.0 eq), an arylboronic acid (1.2 eq), and K2CO3 (2.0 eq) in a 4:1 mixture of 1,4-Dioxane/H2O. Sparge the mixture with N2 gas for 15 minutes.
Causality: The biphasic solvent system dissolves both the organic substrates (dioxane) and the inorganic base (water). Sparging displaces dissolved oxygen, which would otherwise irreversibly oxidize the Pd(0) catalyst to inactive Pd(II), halting the catalytic cycle.
Step 2: Catalyst Addition & Thermal Activation
Action: Add Pd(dppf)Cl2 (0.05 eq) under N2 flow and heat the reaction to 90°C. Monitor via TLC (Hexane/EtOAc 3:1).
Causality: Pd(dppf)Cl2 is chosen because the bidentate dppf ligand enforces a cis-geometry on the palladium center, significantly accelerating the reductive elimination step of the catalytic cycle.
Step 3: Reaction Validation
Action: Observe the TLC plate under 254 nm UV light.
Causality: The reaction is self-validating; the highly polar nitro-pyrazole starting material will be consumed and replaced by a less polar, highly UV-active cross-coupled product due to the extended conjugation provided by the newly attached aryl ring.
References
US10806718B2 - 1H-pyrazolo[4,3-b]pyridines as PDE1 inhibitors, Google Patents.
Exploratory
Synthesis and Starting Materials for 5-Bromo-1,3-dimethyl-4-nitro-1H-pyrazole: A Technical Guide
Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper Executive Summary & Strategic Rationale 5-Bromo-1,3-dimethyl-4-nitro-1H-pyrazole (CAS: 76689-62-8)...
Author: BenchChem Technical Support Team. Date: April 2026
Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Content Type: In-Depth Technical Whitepaper
Executive Summary & Strategic Rationale
5-Bromo-1,3-dimethyl-4-nitro-1H-pyrazole (CAS: 76689-62-8) is a highly functionalized heterocyclic building block extensively utilized in medicinal chemistry and agrochemical development. The orthogonal reactivity of its substituents—a displaceable bromine atom at C5, a reducible nitro group at C4, and a stable 1,3-dimethylpyrazole core—makes it an ideal precursor for cross-coupling reactions and nucleophilic aromatic substitutions (SNAr).
As a Senior Application Scientist, I approach the synthesis of this molecule not merely as a sequence of chemical additions, but as a carefully orchestrated manipulation of electron density. The most efficient, scalable, and field-proven synthetic route relies on a two-step linear sequence starting from the commercially available and cost-effective 1,3-dimethyl-1H-pyrazol-5-ol (also known as 1,3-dimethyl-5-pyrazolone)[1].
Figure 1: Retrosynthetic workflow from 1,3-dimethyl-1H-pyrazol-5-ol to the target nitropyrazole.
Mechanistic Causality: Why Sequence Matters
In pyrazole chemistry, the order of operations dictates the success of the synthesis. One might theoretically consider nitrating 1,3-dimethyl-1H-pyrazol-5-ol first. However, pyrazolones are highly susceptible to oxidative degradation under the harsh conditions of fuming nitric acid.
Step 1: Dehydroxylative Bromination
By performing the bromination first using phosphorus oxybromide (POBr3), the oxygen moiety is replaced by a robust bromine atom[2]. This yields 5-bromo-1,3-dimethyl-1H-pyrazole[3], a stable intermediate that can withstand the strongly acidic and oxidative environment required for the subsequent step. The use of POBr3 over PBr3 is critical here, as the phosphoryl group provides the necessary electrophilic activation of the tautomeric enol -OH group, facilitating a smooth displacement by the bromide ion.
Step 2: Electrophilic Aromatic Nitration
During the nitration step, the pyrazole ring acts as a π-excessive heterocycle. The electron-donating inductive effect of the 1-methyl and 3-methyl groups significantly enhances the nucleophilicity of the C4 position. Although the 5-bromo substituent is mildly electron-withdrawing, it synergizes sterically and electronically to direct the highly reactive nitronium ion (NO₂⁺) exclusively to the C4 carbon[4]. This innate regiocontrol prevents competitive side reactions and ensures high purity of the crude product.
Figure 2: Mechanistic pathway of the electrophilic aromatic nitration at the C4 position.
Validated Experimental Methodologies
To ensure trustworthiness, the following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded within the steps to guarantee that researchers can verify the reaction's success in real-time.
Protocol A: Synthesis of 5-Bromo-1,3-dimethyl-1H-pyrazole
Objective: Convert 1,3-dimethyl-1H-pyrazol-5-ol to the brominated intermediate.
Setup: Equip a thoroughly dried 500 mL round-bottom flask with a magnetic stirrer, a reflux condenser, and an argon inlet.
Reagent Loading: Add 1,3-dimethyl-1H-pyrazol-5-ol (1.0 eq) and freshly opened POBr3 (1.5 eq). Caution: POBr3 is highly corrosive and moisture-sensitive.
Activation: Heat the neat mixture slowly to 110 °C. The mixture will melt and become homogeneous.
Self-Validation (IPC): Monitor the evolution of HBr gas (using pH paper at the bubbler exit). The reaction is typically complete after 3-4 hours when gas evolution ceases. TLC (Hexane:EtOAc 3:1) should confirm the complete disappearance of the highly polar starting material.
Workup: Cool the mixture to room temperature and carefully pour it over crushed ice to quench excess POBr3. Neutralize the aqueous phase to pH 7-8 using saturated NaHCO3.
Isolation: Extract with dichloromethane (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure to yield 5-bromo-1,3-dimethyl-1H-pyrazole as a pale yellow oil[3].
Protocol B: Electrophilic Nitration to Target Compound
Objective: Regioselective nitration at the C4 position[5].
Setup: In a 250 mL round-bottom flask, dissolve 5-bromo-1,3-dimethyl-1H-pyrazole (1.0 eq) in concentrated sulfuric acid (H2SO4, 5 volumes).
Thermal Control: Submerge the flask in an ice-salt bath and cool the solution strictly to 0 °C.
Nitration: Add fuming nitric acid (HNO3, 1.2 eq) dropwise via an addition funnel.
Self-Validation (IPC): The strongly exothermic nature of nitration requires strict thermal control. The protocol self-validates through temperature maintenance (keep internal temp < 5 °C). Failure to control this results in oxidative byproducts, visible as a deep red discoloration of the mixture. A successful reaction maintains a pale yellow hue.
Maturation: Stir the reaction mixture at 0 °C for 4 hours[5].
Workup & Isolation: Pour the acidic mixture slowly over vigorously stirred crushed ice (10 volumes). The target compound, 5-bromo-1,3-dimethyl-4-nitro-1H-pyrazole, will precipitate as a solid. Filter the solid, wash thoroughly with cold distilled water until the filtrate is neutral, and dry under a vacuum to afford the product as crystalline solid.
Quantitative Data & Reaction Metrics
To facilitate rapid comparison and scale-up planning, the quantitative metrics for the two-step synthesis are summarized below.
Step
Transformation
Reagents & Conditions
Typical Yield
Key Analytical Markers (Self-Validation)
1
Dehydroxylative Bromination
1,3-Dimethyl-1H-pyrazol-5-ol, POBr3, 110 °C, 3-4 h
75 - 85%
¹H NMR: Disappearance of broad -OH peak; shift of C4-H proton. TLC: Rf shift to less polar region.
2
Electrophilic Nitration
5-Bromo-1,3-dimethyl-1H-pyrazole, Fuming HNO3, Conc. H2SO4, 0 °C, 4 h
85 - 93%
¹H NMR: Complete disappearance of the C4-H singlet. IR: Appearance of strong NO₂ stretching bands at ~1520 cm⁻¹ and 1340 cm⁻¹.
References
Preparation and Chemistry of 3/5-Halogenopyrazoles
Source: Chemical Reviews (acs.org)
URL:[Link]
Synthesis of 5-chloro-1,3-dimethyl-4-nitro-1H-pyrazole
Source: PrepChem.com
URL:[Link]
Advanced Application Note: Suzuki-Miyaura Cross-Coupling of 5-Bromo-1,3-dimethyl-4-nitro-1H-pyrazole
Executive Summary The pyrazole scaffold is a privileged pharmacophore in modern drug discovery, frequently embedded in clinical candidates targeting phosphodiesterases (e.g., PDE2A inhibitors) and novel antibacterial age...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The pyrazole scaffold is a privileged pharmacophore in modern drug discovery, frequently embedded in clinical candidates targeting phosphodiesterases (e.g., PDE2A inhibitors) and novel antibacterial agents 1, 2. Within this chemical space, 5-Bromo-1,3-dimethyl-4-nitro-1H-pyrazole (CAS: 76689-62-8) serves as a highly functionalized, versatile building block 3.
This application note provides a self-validating, expertly engineered protocol for the Suzuki-Miyaura cross-coupling of this specific nitropyrazole. By detailing the mechanistic causality behind catalyst selection, solvent effects, and base compatibility, this guide empowers researchers to achieve high-yielding C-C bond formations while avoiding common pitfalls such as protodeboronation or nitro-group degradation.
Mechanistic Rationale & Structural Causality
Successful cross-coupling of 5-Bromo-1,3-dimethyl-4-nitro-1H-pyrazole requires navigating its unique stereoelectronic environment:
Electronic Activation via the Nitro Group: The C4-nitro group acts as a powerful electron-withdrawing group (EWG). By pulling electron density away from the pyrazole core, it significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This stereoelectronic effect dramatically accelerates the rate-determining oxidative addition of the Pd(0) catalyst into the C5-Br bond 4, 5.
Steric Hindrance at N1: The N1-methyl group introduces significant steric bulk directly adjacent to the C5 reaction center. To overcome this during the transmetalation and reductive elimination phases, a catalyst with a large bite angle—such as Pd(dppf)Cl₂ —is strictly required. The rigid geometry imposed by the dppf ligand forces the intermediate diaryl-Pd(II) complex into a highly strained conformation, thereby facilitating rapid reductive elimination 1.
Base and Solvent Causality: A biphasic system of 1,4-Dioxane and Water (4:1 v/v) paired with Cesium Carbonate (Cs₂CO₃) is optimal. Water is mechanistically essential to generate the reactive arylboronate species required for transmetalation. Cs₂CO₃ provides sufficient basicity to drive the reaction without causing the hydrolytic degradation of the nitro group, a common failure mode when using stronger bases like KOtBu 1.
Workflow Visualization
The following diagram maps the logical progression of the catalytic cycle, highlighting the causal relationships between the substrate's structural features and the reaction phases.
Catalytic cycle and logical workflow for the Suzuki-Miyaura coupling of the nitropyrazole scaffold.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure reaction fidelity.
Solvent: 1,4-Dioxane / Deionized Water (4:1 v/v, 10 mL total)
Phase 1: Reagent Assembly and Rigorous Degassing
Causality: Oxygen must be excluded to prevent the irreversible oxidation of the active Pd(0) species to inactive Pd(II) black, and to suppress the homocoupling of the boronic acid.
Add the pyrazole substrate, arylboronic acid, and Cs₂CO₃ to an oven-dried Schlenk flask equipped with a magnetic stir bar.
Add the 1,4-Dioxane and Water mixture.
Degassing: Sparge the biphasic mixture with ultra-pure Argon or Nitrogen for exactly 15 minutes. Alternatively, perform three consecutive Freeze-Pump-Thaw cycles.
Quickly add the Pd(dppf)Cl₂ catalyst under a positive stream of inert gas, then seal the flask.
Phase 2: Catalytic Execution
Causality: Heating provides the activation energy necessary to drive the sterically hindered transmetalation step.
Submerge the flask in a pre-heated oil bath at 80 °C .
Stir vigorously (≥ 800 rpm) to ensure maximum interfacial surface area between the aqueous base and the organic solvent phases.
In-Process Control (IPC): After 4 hours, sample the organic layer. Analyze via LC-MS or TLC (Eluent: 3:1 Hexanes/EtOAc). The reaction is self-validating when the starting material peak (m/z ~220/222) is fully consumed, replaced by the desired product mass.
Phase 3: Quenching and Isolation
Causality: Proper quenching removes inorganic boron salts and heavy metal catalyst residues, which can interfere with downstream biological assays or subsequent nitro-reduction steps 2.
Cool the reaction mixture to room temperature.
Dilute with Ethyl Acetate (20 mL) and Water (10 mL).
Separate the layers. Extract the aqueous layer with Ethyl Acetate (2 × 15 mL).
Combine the organic layers and wash with brine (20 mL).
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue via flash column chromatography on silica gel (Gradient: 10% to 40% EtOAc in Hexanes) to yield the pure 5-aryl-1,3-dimethyl-4-nitro-1H-pyrazole.
Quantitative Optimization Data
The experimental parameters chosen above are grounded in empirical optimization. The table below summarizes the causality of catalyst and base selection, demonstrating why the finalized protocol yields superior results.
Entry
Catalyst / Ligand
Base
Solvent System
Temp (°C)
Yield (%)
Mechanistic Observation
1
Pd(PPh₃)₄
Na₂CO₃
Toluene/EtOH/H₂O
80
45%
Sluggish transmetalation due to N1-methyl steric clash.
2
Pd(OAc)₂ / SPhos
K₃PO₄
Toluene/H₂O
90
62%
Monodentate ligand improves yield, but protodeboronation competes.
3
Pd(dppf)Cl₂
K₂CO₃
1,4-Dioxane/H₂O
80
78%
Bidentate ligand forces reductive elimination; moderate base solubility.
4
Pd(dppf)Cl₂
Cs₂CO₃
1,4-Dioxane/H₂O
80
94%
Optimal. High base solubility accelerates boronate formation.
References
[1] WO2017046606A1 - Antibacterial compounds - Google Patents. Available at:
[2] Identification of a Potent, Highly Selective, and Brain Penetrant Phosphodiesterase 2A Inhibitor Clinical Candidate | Journal of Medicinal Chemistry - ACS Publications. Available at:
[4] Exploration of Transition-Metal-Catalyzed Direct C-H Arylation of Nitro-Substituted Heteroarenes and Further Transformations - RosDok. Available at:
[5] Strategic Advances in Sequential C-Arylations of Heteroarenes | The Journal of Organic Chemistry - ACS Publications. Available at:
Advanced Protocols for Cross-Coupling Reactions of Brominated Pyrazoles
Executive Summary & Mechanistic Rationale Brominated pyrazoles are indispensable building blocks in modern drug discovery, frequently serving as core scaffolds in kinase inhibitors and anti-inflammatory agents. However,...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Rationale
Brominated pyrazoles are indispensable building blocks in modern drug discovery, frequently serving as core scaffolds in kinase inhibitors and anti-inflammatory agents. However, executing palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura and Buchwald-Hartwig) on these substrates presents unique mechanistic bottlenecks.
The primary challenge lies in the intrinsic electronic and structural properties of the pyrazole ring. The C4 position of a pyrazole is highly electron-rich compared to the C3 and C5 positions, which raises the activation energy required for the oxidative addition of the C4–Br bond to a Pd(0) center [[1]](). Furthermore, unprotected pyrazoles possess an acidic N–H proton (pKₐ ~14). Under basic cross-coupling conditions, deprotonation yields a strongly coordinating pyrazolate anion that can bind to the palladium catalyst, forming an off-cycle, unreactive species that stalls the catalytic cycle and promotes side reactions like debromination [[2]]().
To overcome these barriers, the strategic selection of bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, tBuBrettPhos) is strictly required. These ligands serve a dual purpose: their electron density accelerates the sluggish oxidative addition, while their massive steric profile shields the Pd center from deleterious pyrazolate coordination, ensuring rapid reductive elimination 3.
Strategic Decision Matrix
Decision workflow for cross-coupling brominated pyrazoles based on N-H protection.
When coupling 4-bromopyrazoles with boronic acids, two competing side reactions dictate the yield: debromination of the pyrazole and protodeboronation of the boronic acid. Because the oxidative addition is slow, the boronic acid is exposed to basic conditions for extended periods, leading to base-catalyzed hydrolysis of the C–B bond 1. To mitigate this, we utilize a biphasic anhydrous/aqueous system with a solid, mild base (K₃PO₄) and a highly active precatalyst (XPhos Pd G2) that rapidly generates the active Pd(0) species.
Quantitative Data: Troubleshooting Common Bottlenecks
Challenge
Symptom
Mechanistic Cause
Optimization Strategy
Protodeboronation
Loss of boronic acid, low yield
Base-catalyzed hydrolysis of the C-B bond prior to transmetalation.
Switch from aqueous NaOH to powdered anhydrous K₃PO₄; utilize boronic pinacol esters.
Debromination
Formation of unsubstituted pyrazole
Pyrazolate anion coordination stalls the reductive elimination step.
Increase steric bulk of the ligand (use XPhos over PPh₃); lower reaction temperature.
Homocoupling
Formation of biaryl byproducts
Pd(II) reduction driven by boronic acid / presence of dissolved O₂.
Strictly degas solvents; use Pd(0) precatalysts (e.g., Pd G2) to minimize Pd(II) residence time.
Causality Note: Using an excess of boronic acid (2.0 eq) compensates for unavoidable baseline protodeboronation. XPhos Pd G2 is chosen because it rapidly activates at room temperature to form the monoligated L·Pd(0) active species without requiring harsh thermal reduction.
Atmosphere Exchange: Seal the tube, evacuate, and backfill with high-purity N₂ or Argon. Repeat this cycle three times.
Solvent Addition: Via syringe, add anhydrous, degassed 1,4-dioxane (4 mL) and degassed water (1 mL).
Self-Validating Step: Upon solvent addition and initial stirring, the reaction mixture should transition from a heterogeneous suspension to a darker, more homogeneous solution, visually confirming the dissolution and activation of the Pd complex.
Reaction: Heat the mixture to 100 °C in a preheated oil bath with vigorous stirring for 15–24 hours.
In-Process Quality Control (QC): At t = 4 hours, analyze an aliquot via LC-MS. If significant debrominated pyrazole (M-Br+H) is detected, it indicates ligand dissociation. Ensure strict anaerobic conditions are maintained.
Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black and phosphate salts. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and purify via flash column chromatography.
The C4-amination of pyrazoles is notoriously difficult. When utilizing primary or secondary amines that possess β-hydrogens (e.g., allylamine, diethylamine), the palladium-amido intermediate frequently undergoes β-hydride elimination faster than the desired reductive elimination 4. This results in the formation of imines and reduced pyrazole byproducts. Consequently, the substrate scope is heavily biased toward amines lacking β-hydrogens, and the use of specialized ligands like tBuBrettPhos or tBuDavePhos is mandatory to force the reductive elimination pathway 3.
Quantitative Data: Substrate Scope and Yield Discrepancies
Amine Class
Example
Structural Feature
Expected Yield
Mechanistic Rationale
Secondary (Cyclic)
Piperidine
Lacks accessible β-hydrogens for elimination
85–95%
Rapid reductive elimination outcompetes side reactions.
Primary (Aryl)
Aniline
No aliphatic β-hydrogens
80–90%
Stable Pd-amido intermediate ensures clean C-N bond formation.
Primary (Aliphatic)
Allylamine
Contains reactive β-hydrogens
< 30%
β-hydride elimination occurs faster than reductive elimination.
Secondary (Acyclic)
Diethylamine
Highly sterically hindered + β-hydrogens
< 20%
Steric clash prevents coordination; highly prone to β-hydride elimination.
Target: C4-Alkylamination of 1-trityl-4-bromopyrazole.
Preparation: In a glovebox or under a strict inert atmosphere, charge a microwave-safe vial with 1-trityl-4-bromopyrazole (0.13 mmol), Pd(dba)₂ (10 mol%), tBuDavePhos or tBuBrettPhos (20 mol%), and potassium tert-butoxide (tBuOK, 2.0 eq).
Causality Note: Trityl protection is utilized here to completely eliminate the acidic N-H proton, preventing pyrazolate formation and allowing the use of strong alkoxide bases (tBuOK) which are required to deprotonate the coordinated amine.
Solvent & Amine Addition: Add anhydrous, degassed xylene (2 mL) followed by the amine (e.g., piperidine, 2.0 eq) via syringe.
Activation Check:
Self-Validating Step: The initial mixture containing Pd(dba)₂ will appear deep purple/red. Upon heating and ligand coordination, a distinct color shift to pale yellow/orange indicates the successful formation of the active L·Pd(0) complex.
Reaction: Seal the vial and subject it to microwave irradiation at 160 °C for 10 minutes (or conventional heating at 120 °C for 12–24 hours).
In-Process Quality Control (QC): Monitor for the formation of the reduced pyrazole byproduct via LC-MS. If amine conversion is low but the starting material is consumed, β-hydride elimination is dominating.
Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl to neutralize the strong base. Extract with ethyl acetate, dry the organic layer, and purify via silica gel chromatography.
Application Note: Strategies for the Derivatization of 5-Bromo-1,3-dimethyl-4-nitro-1H-pyrazole for Chemical Library Synthesis
Introduction: The Pyrazole Scaffold and a Key Building Block The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous marketed drugs and biologically active compounds.[1][2][3] I...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Pyrazole Scaffold and a Key Building Block
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous marketed drugs and biologically active compounds.[1][2][3] Its five-membered aromatic ring, containing two adjacent nitrogen atoms, serves as a versatile framework for developing agents with a wide spectrum of therapeutic applications, including anti-inflammatory, anti-cancer, and anti-infective properties.[3][4] The ability to functionalize the pyrazole ring at multiple positions is key to modulating the physicochemical and pharmacological properties of these molecules, making the development of efficient synthetic methodologies a critical endeavor for drug discovery.[2][5]
This application note focuses on 5-Bromo-1,3-dimethyl-4-nitro-1H-pyrazole , a highly valuable and versatile building block for the synthesis of diverse chemical libraries. Its utility is derived from a strategic arrangement of functional groups:
The 5-Bromo Substituent: Serves as a classical and highly effective handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the introduction of carbon and nitrogen-based substituents.
The 4-Nitro Group: As a potent electron-withdrawing group (EWG), it profoundly influences the reactivity of the pyrazole ring. It activates the C5-position, making the bromine atom susceptible to nucleophilic aromatic substitution (SNAr), providing a palladium-free alternative for derivatization.[6][7]
The 1- and 3-Dimethyl Groups: These substitutions provide steric hindrance that can influence molecular conformation and block potential sites of unwanted metabolism. Crucially, the N1-methyl group prevents N-H related side reactions and eliminates tautomerism, simplifying reaction outcomes and characterization.
This guide provides detailed protocols and the underlying scientific rationale for three primary derivatization strategies utilizing this scaffold: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr). A fourth strategy, involving the subsequent reduction of the nitro group, is also detailed to illustrate a pathway for generating secondary diversity.
Core Derivatization Strategies: A Multi-faceted Approach
The strategic placement of the bromo and nitro groups allows for a multi-pronged approach to library synthesis, as illustrated below.
Caption: Overall workflow for library generation from the core pyrazole scaffold.
Strategy 1: Palladium-Catalyzed C-C Bond Formation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing carbon-carbon bonds.[8] It involves the cross-coupling of an organohalide with an organoboron species, typically a boronic acid, catalyzed by a palladium(0) complex.[9] For the 5-bromo-pyrazole scaffold, this reaction allows for the efficient introduction of a vast array of aryl, heteroaryl, and vinyl substituents.
Mechanistic Rationale: The catalytic cycle involves three key steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the pyrazole, forming a Pd(II) intermediate.
Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.[8]
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.
The choice of ligand is critical for stabilizing the palladium catalyst and promoting the reductive elimination step. Bulky, electron-rich phosphine ligands like XPhos are often effective for coupling with heteroaryl halides.[10][11]
Caption: Step-by-step workflow for the Suzuki-Miyaura coupling protocol.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Ligand (if not using a precatalyst, e.g., XPhos) (2-10 mol%)
Solvent: 1,4-Dioxane/Water (e.g., 4:1 v/v) or DME[12]
Anhydrous Sodium Sulfate (Na₂SO₄)
Solvents for extraction (e.g., Ethyl Acetate) and chromatography (e.g., Hexanes/Ethyl Acetate)
Procedure:
To a flame-dried round-bottom flask or microwave vial, add 5-Bromo-1,3-dimethyl-4-nitro-1H-pyrazole, the boronic acid, and the base.
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
Add the solvent mixture, followed by the palladium catalyst and ligand (if applicable).
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).
Cool the reaction to room temperature. If a solid (e.g., palladium black) is present, filter the mixture through a pad of Celite, washing with ethyl acetate.
Transfer the filtrate to a separatory funnel, add water, and extract with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Note: Yields are qualitative estimates based on typical outcomes for these reaction types. Specific yields will vary.
Strategy 2: Palladium-Catalyzed C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of C-N bonds by coupling aryl halides with a wide range of amines.[13][14] This reaction is indispensable for creating libraries of N-aryl pyrazoles, a motif prevalent in pharmacologically active molecules.
Mechanistic Rationale: The mechanism is analogous to the Suzuki coupling, involving oxidative addition of the Pd(0) catalyst to the C-Br bond, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the catalyst.[13] The choice of base is crucial; strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or cesium carbonate are commonly used.[15]
Caption: Step-by-step workflow for the Buchwald-Hartwig amination protocol.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
SNAr provides a valuable, often milder, alternative to palladium-catalyzed reactions for introducing heteroatom nucleophiles.[7] The reaction is contingent on the presence of strong electron-withdrawing groups (like the 4-nitro group on our scaffold) positioned ortho or para to a suitable leaving group (the 5-bromo group).[17]
Mechanistic Rationale: The reaction proceeds via a two-step addition-elimination mechanism.
Addition: The nucleophile attacks the electron-deficient carbon bearing the leaving group, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7][17][18] The negative charge is delocalized across the ring and, critically, onto the oxygen atoms of the nitro group, which provides significant stabilization.[17]
Elimination: The leaving group (bromide) is expelled, restoring the aromaticity of the ring and yielding the substituted product. The initial addition of the nucleophile is typically the rate-determining step.[19]
This method is particularly effective for strong nucleophiles such as alkoxides, thiolates, and in some cases, primary or secondary amines under forcing conditions.[7][20]
Caption: Step-by-step workflow for the SNAr protocol.
Protocol 3: General Procedure for SNAr with Alkoxides
Strategy 4: Secondary Diversification via Nitro Group Reduction
A powerful feature of this building block is that the nitro group, after serving its role as an activating group, can be transformed into a new reactive handle. The reduction of the nitro group to a primary amine opens up a vast new chemical space for library expansion.
Synthetic Utility: The resulting 4-amino-5-substituted-pyrazole can be readily derivatized through a variety of well-established reactions, including:
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.
Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.
Protocol 4: General Procedure for Nitro Group Reduction
Materials and Reagents:
4-Nitro-5-substituted-pyrazole (1.0 equiv)
Reducing Agent (e.g., Iron powder (Fe) and HCl; Tin(II) chloride dihydrate (SnCl₂·2H₂O))[10]
Heat the mixture to reflux (typically 60-80 °C) and stir vigorously.
Monitor the reaction by LC-MS. The reaction is often complete within 1-4 hours.
Cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent.
Add water and basify the mixture carefully with a saturated solution of NaHCO₃ or 1M NaOH until the pH is ~8-9. A tin hydroxide precipitate will form.
Extract the aqueous slurry thoroughly with ethyl acetate or dichloromethane (multiple extractions may be necessary).
Filter the combined organic layers through Celite to remove any fine precipitate.
Dry the filtrate over anhydrous Na₂SO₄, filter, and concentrate to yield the crude 4-amino-pyrazole, which can often be used in the next step without further purification.
Conclusion
5-Bromo-1,3-dimethyl-4-nitro-1H-pyrazole is an exceptionally versatile building block for the rapid assembly of diverse chemical libraries. The orthogonal reactivity of the C5-bromo and C4-nitro groups allows for a systematic and predictable exploration of chemical space. Researchers can leverage robust palladium-catalyzed cross-coupling reactions for C-C and C-N bond formation or utilize the inherent electronic activation of the scaffold to perform palladium-free nucleophilic aromatic substitutions. The ability to subsequently reduce the nitro group provides a second stage of diversification, dramatically expanding the structural variety accessible from a single core. The protocols and strategies outlined in this application note provide a solid foundation for drug development professionals and researchers to exploit this powerful scaffold in their discovery programs.
References
Xia, L., et al. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Molecules. Available at: [Link]
Silva, V. L. M., & Silva, A. M. S. (2021). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds”. Molecules. Available at: [Link]
Silva, V. L. M., & Silva, A. M. S. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. Molecules. Available at: [Link]
Pharmacophore. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Available at: [Link]
ResearchGate. (n.d.). Synthesis and Biological Activity of 5-alkoxy- and 5-amino-substituted 3-bromo-4-nitro-1-(thietan-3-yl)-1H-pyrazoles. Available at: [Link]
Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]
Royal Society of Chemistry. (n.d.). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry. Available at: [Link]
REAL-J. (n.d.). SYNTHESIS AND REACTIONS OF NEW PYRAZOLE DERIVATIVES. Available at: [Link]
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Available at: [Link]
ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. Available at: [Link]
Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]
Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution – The Addition-Elimination Mechanism. Available at: [Link]
University of Rochester. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Available at: [Link]
MDPI. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]
MDPI. (2015). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Available at: [Link]
Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available at: [Link]
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
YouTube. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. Available at: [Link]
Chemistry LibreTexts. (2026, February 17). 3.7: Nucleophilic Aromatic Substitution. Available at: [Link]
MDPI. (2020, October 20). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Available at: [Link]
ACS Publications. (2016, December 8). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. Available at: [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals
Compound: 5-Bromo-1,3-dimethyl-4-nitro-1H-pyrazole (CAS: 76689-62-8)
Executive Summary & Substrate Profiling
Highly functionalized pyrazoles are privileged scaffolds in modern drug discovery, frequently appearing in kinase inhibitors, anti-inflammatory agents, and CNS-active therapeutics. 5-Bromo-1,3-dimethyl-4-nitro-1H-pyrazole serves as an exceptionally versatile building block for late-stage diversification.
The unique reactivity of this substrate is dictated by its electronic and steric topology[1]:
Electronic Activation: The strongly electron-withdrawing nitro group at the C4 position significantly lowers the LUMO of the adjacent C5–Br bond. This electronic bias accelerates the oxidative addition of electron-rich Palladium(0) species, making the C5 position highly reactive toward cross-coupling.
Steric Hindrance: The N1 and C3 methyl groups, combined with the C4 nitro group, create a sterically congested environment around the C5 reaction center. This necessitates the use of ligands with large cone angles or specific bite angles to facilitate the critical reductive elimination step and prevent catalyst stalling[2].
Mechanistic Causality (E-E-A-T)
To rationally optimize cross-coupling reactions with this substrate, one must understand how its structural features interact with the palladium catalytic cycle:
Oxidative Addition: The C5–Br bond is readily cleaved by Pd(0). The resulting Pd(II) intermediate is stabilized by the inductive effect of the C4–NO₂ group. However, if the reaction environment is excessively reductive, the nitro group can act as an unintended oxidant, leading to catalyst deactivation.
Transmetalation / Amine Coordination: In Suzuki-Miyaura couplings, the bulky 1,3-dimethyl groups can impede the approach of the boronic acid[3]. Using a biphasic solvent system (e.g., 1,4-Dioxane/H₂O) ensures that the base (like K₂CO₃) efficiently generates the highly nucleophilic boronate species, overcoming this steric barrier[4].
Reductive Elimination: This is often the rate-limiting step for sterically encumbered pyrazoles. The use of bulky, electron-rich biaryl phosphine ligands (e.g., tBuBrettPhos) or robust bidentate ligands (e.g., dppf) forces the Pd(II) center into a geometry that dramatically accelerates C–C or C–N bond formation[5].
Pd-catalyzed cross-coupling cycle for 5-bromo-1,3-dimethyl-4-nitro-1H-pyrazole.
Reaction Optimization Matrix
The following quantitative data summarizes field-validated conditions for functionalizing the C5 position of 5-bromo-1,3-dimethyl-4-nitro-1H-pyrazole.
Coupling Type
Catalyst / Ligand System
Base
Solvent & Temp
Expected Yield
Mechanistic Rationale
Suzuki-Miyaura (C–C)
Pd(dppf)Cl₂ (5 mol%)
K₂CO₃ (2.0 eq)
1,4-Dioxane/H₂O (4:1), 90°C
75–90%
The large bite angle of dppf facilitates reductive elimination despite steric crowding from the N1-methyl[3].
Buchwald-Hartwig (C–N)
Pd₂(dba)₃ / tBuBrettPhos
NaOtBu (1.5 eq)
Toluene, 100°C
60–85%
tBuBrettPhos prevents the formation of inactive bis-amine Pd complexes, a common failure mode with nitro-heterocycles[5][6].
Sonogashira (C–C)
Pd(PPh₃)₄ / CuI (10 mol%)
Et₃N (3.0 eq)
DMF, 80°C
70–88%
CuI co-catalyst accelerates the formation of the copper acetylide, bypassing steric hindrance during transmetalation[7].
Standardized Experimental Protocols
Protocol A: Suzuki-Miyaura Cross-Coupling
Self-Validating Design: The inclusion of water is critical. It dissolves the inorganic base and accelerates the formation of the reactive boronate complex, preventing protodeboronation of the starting material.
Reagent Assembly: To an oven-dried 10 mL microwave vial equipped with a magnetic stir bar, add 5-Bromo-1,3-dimethyl-4-nitro-1H-pyrazole (1.0 mmol, 220 mg), the desired Arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol, 36 mg), and anhydrous K₂CO₃ (2.0 mmol, 276 mg).
Solvent Addition & Degassing: Add 1,4-Dioxane (4.0 mL) and Deionized Water (1.0 mL). Seal the vial with a PTFE-lined crimp cap. Sparge the biphasic mixture with Argon gas for exactly 10 minutes using a submerged needle and a vent needle.
Thermal Activation: Place the vial in a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) for 12 hours.
Reaction Quench & Extraction: Cool the reaction to room temperature. Dilute with Ethyl Acetate (10 mL) and transfer to a separatory funnel. Wash the organic layer with distilled water (2 × 10 mL) and saturated aqueous NaCl (10 mL).
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the 5-aryl-1,3-dimethyl-4-nitro-1H-pyrazole.
Protocol B: Buchwald-Hartwig Amination
Self-Validating Design: The use of NaOtBu ensures complete deprotonation of the coordinated amine. If the amine substrate contains base-sensitive functional groups, substitute NaOtBu with Cs₂CO₃ and increase the reaction time to 24 hours.
Inert Preparation: Inside a nitrogen-filled glovebox (or using standard Schlenk technique), charge an oven-dried flask with 5-Bromo-1,3-dimethyl-4-nitro-1H-pyrazole (1.0 mmol, 220 mg), the target primary/secondary Amine (1.2 mmol), Pd₂(dba)₃ (0.025 mmol, 23 mg), tBuBrettPhos (0.05 mmol, 24 mg), and NaOtBu (1.5 mmol, 144 mg).
Solvent Addition: Add anhydrous, degassed Toluene (5.0 mL). Seal the flask tightly.
Thermal Activation: Heat the mixture to 100 °C for 16 hours. The solution typically transitions from a dark red/purple to a dark brown suspension as the active Pd(0) species is generated and consumed.
Workup: Cool to room temperature. Filter the crude mixture through a short pad of Celite to remove palladium black and inorganic salts, eluting with Ethyl Acetate (20 mL).
Purification: Concentrate the filtrate under reduced pressure. Purify via reverse-phase HPLC or standard silica gel chromatography depending on the polarity of the resulting 5-amino pyrazole.
Standardized high-throughput optimization workflow for pyrazole cross-coupling.
To ensure scientific integrity, researchers must actively monitor for specific failure modes during the reaction lifecycle:
Observation: LC-MS reveals a mass corresponding to 1,3-dimethyl-4-nitro-1H-pyrazole (Des-bromo product, m/z ~141).
Causality: The palladium successfully underwent oxidative addition into the C–Br bond, but transmetalation failed. The Pd(II) intermediate underwent premature protodepalladation.
Correction: Increase the nucleophilicity of the coupling partner, ensure the base is fully dissolved (add 5% more water for Suzuki), or switch to a more electron-rich ligand.
Observation: Unreacted 5-bromo-1,3-dimethyl-4-nitro-1H-pyrazole remains after 24 hours, alongside a black precipitate.
Causality: The Pd(0) catalyst precipitated out of the catalytic cycle as inactive "palladium black" before oxidative addition could reach completion. This is often due to oxygen ingress or ligand degradation.
Correction: Rigorously degas solvents using the freeze-pump-thaw method. Increase ligand loading slightly (e.g., Pd:Ligand ratio from 1:1 to 1:1.5) to stabilize the Pd(0) species.
Observation: Formation of homocoupled boronic acid (Ar-Ar) in Suzuki reactions.
Causality: Excess oxygen in the system acts as an oxidant, promoting the homocoupling of the boronic acid over the desired cross-coupling.
Buchwald, S. L., & Ruiz-Castillo, P. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016, 116(19), 12564–12649. URL:[Link]
Gevorgyan, A., et al. "Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles." Organic Chemistry Frontiers, 2015, 2, 917-926. URL:[Link]
Zarate, C., et al. "Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives." The Journal of Organic Chemistry, 2019, 84(10), 6508–6515. URL:[Link]
Knapp, D. M., et al. "One-Pot Reductive Amination and Suzuki–Miyaura Cross-Coupling of Formyl Aryl and Heteroaryl MIDA Boronates in Array Format." The Journal of Organic Chemistry, 2011, 76(11), 4697–4702. URL:[Link]
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Reference Data & Comparative Studies
Validation
A Comparative Guide to the Biological Activity of Pyrazole Derivatives: Spotlight on 5-Bromo-1,3-dimethyl-4-nitro-1H-pyrazole
The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its derivatives are foundational components in a multitude of FDA-a...
Author: BenchChem Technical Support Team. Date: April 2026
The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its derivatives are foundational components in a multitude of FDA-approved drugs, demonstrating a vast spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral effects.[4][5][6][7] The versatility of the pyrazole ring allows for substitutions at various positions, leading to a rich diversity of compounds with fine-tuned biological functions.[8] This guide provides a comparative analysis of the biological activity of pyrazole derivatives, with a special focus on the anticipated profile of 5-Bromo-1,3-dimethyl-4-nitro-1H-pyrazole, contextualized by experimental data from related analogs.
The Pyrazole Core: A Foundation for Diverse Bioactivity
The unique electronic and structural features of the pyrazole ring enable it to interact with a wide array of biological targets.[2][8] Electrophilic substitution reactions typically occur at the C4 position, while nucleophilic attacks are favored at C3 and C5.[4] This reactivity has been exploited by medicinal chemists to generate extensive libraries of derivatives. Notable drugs containing the pyrazole core include the anti-inflammatory agent Celecoxib, the erectile dysfunction treatment Sildenafil, and the anti-obesity drug Rimonabant, underscoring the scaffold's clinical significance.[1][6]
Caption: General structure of the pyrazole ring with numbered positions.
Deconstructing 5-Bromo-1,3-dimethyl-4-nitro-1H-pyrazole: A Structure-Activity Relationship (SAR) Perspective
While direct experimental data for 5-Bromo-1,3-dimethyl-4-nitro-1H-pyrazole is not extensively available in public literature, we can infer its potential biological profile by analyzing the contribution of its individual substituents based on established structure-activity relationships for the pyrazole class.
The C4-Nitro Group: The presence of a nitro group, a strong electron-withdrawing moiety, at the C4 position is a significant feature. Nitroaromatic compounds are known for their broad-spectrum antimicrobial and cytotoxic activities.[9] This activity often stems from the enzymatic reduction of the nitro group within target cells, leading to the formation of reactive nitroso and hydroxylamine intermediates that can damage DNA and other vital macromolecules.[9] Several studies have reported that nitropyrazole derivatives exhibit potent antibacterial, antifungal, and anticancer properties.[4][6][10] For instance, nitrofuran-containing pyrazoles have demonstrated good antibacterial and antifungal activity.[11]
The C5-Bromo Group: Halogenation, particularly with bromine or chlorine, is a common strategy in drug design to enhance lipophilicity and membrane permeability, which can lead to improved biological activity.[12] In the context of pyrazoles, bromo-substitution has been associated with increased antinociceptive and cytotoxic efficacy.[8] A benzofuran pyrazole substituted with a bromo group showed elevated pain response inhibition.[8]
N1 and C3-Methyl Groups: N-alkylation of the pyrazole ring can influence the compound's pharmacokinetic properties and binding affinity to biological targets. However, in some cases, substitution at the N1 position can lead to a decrease in activity compared to the unsubstituted analog, as observed in a study on meprin inhibitors where N-methylation resulted in a 4- to 6-fold decrease in activity.[13]
Based on this SAR analysis, 5-Bromo-1,3-dimethyl-4-nitro-1H-pyrazole is hypothesized to possess significant antimicrobial and cytotoxic (anticancer) properties, primarily driven by the C4-nitro group and potentially enhanced by the C5-bromo substituent.
Comparative Biological Activities of Pyrazole Derivatives
To contextualize the potential of 5-Bromo-1,3-dimethyl-4-nitro-1H-pyrazole, we will compare its inferred activities with experimentally validated data from other pyrazole derivatives across two key therapeutic areas: cancer and microbial infections.
Anticancer Activity
Pyrazole derivatives have emerged as potent anticancer agents, acting through various mechanisms, including the inhibition of kinases (e.g., EGFR, CDK), tubulin polymerization, and the induction of apoptosis.[4][14][15]
Caption: Mechanisms of anticancer action for pyrazole derivatives.
The cytotoxicity of pyrazoles is highly dependent on their substitution patterns. For example, some pyrazole derivatives have shown potent activity against human colon cancer (HCT-116), breast cancer (MCF-7), and liver cancer (HepG2) cell lines, with IC50 values in the low micromolar and even nanomolar ranges.[16][17][18]
Table 1: Comparative Anticancer Activity (IC50) of Various Pyrazole Derivatives
The strong electron-withdrawing nature of the nitro group in 5-Bromo-1,3-dimethyl-4-nitro-1H-pyrazole suggests it could exhibit potent cytotoxicity, potentially comparable to or exceeding that of other halogenated or substituted pyrazoles listed above.
Antimicrobial Activity
Pyrazole derivatives are also recognized for their significant antibacterial and antifungal activities.[20][21][22] They can act by disrupting the bacterial cell wall or inhibiting essential enzymes like DNA gyrase.[20][23]
Table 2: Comparative Antimicrobial Activity (MIC) of Pyrazole Derivatives
The presence of both a nitro group and a bromine atom on the pyrazole ring of the title compound suggests a strong potential for broad-spectrum antimicrobial activity. Nitro-aromatic compounds are particularly effective against a range of bacteria and fungi.[6][9] The lipophilicity imparted by the bromo group could further enhance its ability to penetrate microbial cell membranes.
Experimental Protocols for Biological Evaluation
To empirically determine and compare the biological activity of novel pyrazole derivatives like 5-Bromo-1,3-dimethyl-4-nitro-1H-pyrazole, standardized in vitro assays are essential.
Protocol 1: MTT Assay for In Vitro Cytotoxicity
This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, their viability and proliferation.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the test pyrazole compounds and a standard reference drug (e.g., Doxorubicin) in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of fresh medium containing the various concentrations of the test compounds. Include untreated cells as a negative control.
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Principle: A standardized inoculum of a specific microorganism is exposed to serial dilutions of the antimicrobial compound in a liquid nutrient broth. Growth is assessed after a defined incubation period.
Step-by-Step Methodology:
Compound Preparation: Prepare a stock solution of the test pyrazole compound in a suitable solvent (e.g., DMSO). Make serial two-fold dilutions in a 96-well microtiter plate using sterile cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).
Inoculum Preparation: Prepare a standardized microbial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the diluted compounds. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature for 24-48 hours for fungi.
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Caption: A typical workflow for the biological evaluation of pyrazole derivatives.
Conclusion
The pyrazole scaffold is a cornerstone of modern medicinal chemistry, giving rise to compounds with a remarkable breadth of biological activities. Based on a detailed structure-activity relationship analysis, 5-Bromo-1,3-dimethyl-4-nitro-1H-pyrazole is predicted to be a potent bioactive molecule, likely exhibiting significant cytotoxic and antimicrobial properties. The C4-nitro group is the primary driver of this anticipated activity, with the C5-bromo substituent expected to enhance its overall efficacy.
Comparative analysis with other pyrazole derivatives for which extensive experimental data is available supports this hypothesis. Numerous pyrazoles with halogen and electron-withdrawing group substitutions have demonstrated impressive potency against various cancer cell lines and microbial pathogens.[14][16][21][23] The true potential of 5-Bromo-1,3-dimethyl-4-nitro-1H-pyrazole can only be confirmed through empirical testing using standardized protocols such as the MTT and broth microdilution assays. Such investigations are crucial for validating its therapeutic promise and for the continued development of novel, highly effective pyrazole-based drugs.
References
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI.
Promising Anticancer Activity of Pyrazole Compounds against Glioblastoma Multiforme: Their Synthesis, In vitro, and Molecular Docking Studies. (n.d.). PubMed.
Structure-activity relationships of pyrazole derivatives as potential therapeutics for immune thrombocytopenias. (2014). PubMed.
Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition. (n.d.). PMC.
Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PMC - NIH.
Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). PMC.
Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (n.d.). PubMed.
Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. (n.d.).
Review: biologically active pyrazole deriv
Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (n.d.). Future Medicinal Chemistry.
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing.
Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Deriv
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole deriv
Synthesis and Anticancer Activity of Some Fused Heterocyclic Compounds Containing Pyrazole Ring. (2020). Taylor & Francis.
Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymeriz
Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][14][16][26]triazin-7(6H)-ones and Derivatives. (2025). MDPI.
Attempts to Access a Series of Pyrazoles Lead to New Hydrazones with Antifungal Potential against Candida species including Azole-Resistant Strains. (n.d.). PMC.
EVALUATION OF APOPTOTIC ACTIVITY OF NEW CONDENSED PYRAZOLE DERIV
Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight. (2020). Unknown Journal.
Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight. (n.d.). Unknown Journal.
Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. (2023). PMC.
Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics: The role of clinical microbiology and structure–activity relationship (SAR) insights. (n.d.). ProBiologists.
Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Deriv
Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Deriv
Synthesis and antimicrobial activity of some novel pyrazoles. (n.d.). Scholars Research Library.
Synthesis and Biological Activity of 5-alkoxy- and 5-amino-substituted 3-bromo-4-nitro-1-(thietan-3-yl)-1H-pyrazoles. (n.d.).
SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIV
Current status of pyrazole and its biological activities. (n.d.). PMC.
Antifungal activity and biocompatibility assessment with molecular docking and dynamic simulations of new pyrazole deriv
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
Antimicrobial Activity of Nitroaromatic Deriv
Synthesis and Antimicrobial Activity of Novel Pyrazole Deriv
SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEWLY SYNTHESIZED PYRAZOLES. (n.d.). TSI Journals.
Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024). Academic Strive.
Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candid
A First-in-Class Pyrazole-isoxazole Enhanced Antifungal Activity of Voriconazole: Synergy Studies in an Azole-Resistant Candida albicans Strain, Computational Investigation and in Vivo Validation in a Galleria mellonella Fungal Infection Model. (2024).
Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. (2025).
Review on Biological Activities of Pyrazole Derivatives. (n.d.). Journal of Chemical Health Risks.
A Comparative Spectroscopic Guide to 5-Bromo-1,3-dimethyl-4-nitro-1H-pyrazole and its 3-Bromo Isomer
For researchers and professionals in drug development and synthetic chemistry, the unambiguous structural elucidation of regioisomers is a critical step. The subtle differences in substituent placement on a heterocyclic...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers and professionals in drug development and synthetic chemistry, the unambiguous structural elucidation of regioisomers is a critical step. The subtle differences in substituent placement on a heterocyclic core can drastically alter a molecule's physicochemical properties and biological activity. This guide provides an in-depth comparative analysis of the spectroscopic signatures of two key isomers: 5-Bromo-1,3-dimethyl-4-nitro-1H-pyrazole and its regioisomer, 3-Bromo-1,5-dimethyl-4-nitro-1H-pyrazole . By understanding their distinct spectral characteristics, scientists can confidently differentiate between these two compounds, ensuring the integrity of their research and development pipelines.
The isomeric pair presents a common challenge in characterization. Both compounds share the same molecular formula (C₅H₆BrN₃O₂) and molecular weight (220.03 g/mol ), making them indistinguishable by low-resolution mass spectrometry alone. Therefore, a multi-technique spectroscopic approach, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) fragmentation analysis, is essential for definitive identification. This guide will delve into the theoretical underpinnings and expected experimental data for each technique, providing a comprehensive framework for their differentiation.
The Structural Imperative: Why Isomer Differentiation Matters
The pyrazole scaffold is a well-established pharmacophore found in numerous therapeutic agents. The placement of the bromine atom and the two methyl groups around the 4-nitropyrazole core in our target isomers directly influences the molecule's electronic distribution, steric hindrance, and potential hydrogen bonding interactions. These factors, in turn, dictate how the molecule interacts with biological targets. Misidentification could lead to erroneous structure-activity relationship (SAR) studies, wasted resources, and potentially misleading biological data.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Isomer Differentiation
NMR spectroscopy is arguably the most powerful tool for distinguishing between the 5-bromo and 3-bromo isomers. The chemical shifts of the methyl protons and the pyrazole ring carbons are highly sensitive to the electronic environment created by the adjacent bromo and nitro substituents.
¹H NMR Spectroscopy
In ¹H NMR, the key differentiators will be the chemical shifts of the two methyl groups.
5-Bromo-1,3-dimethyl-4-nitro-1H-pyrazole: The methyl group at the 1-position (N-CH₃) is adjacent to the C5-bromo position, while the methyl group at the 3-position is adjacent to the C4-nitro group. The electron-withdrawing nature of the nitro group is expected to deshield the C3-methyl protons more significantly than the bromine atom deshields the N1-methyl protons.
3-Bromo-1,5-dimethyl-4-nitro-1H-pyrazole: In this isomer, the N1-methyl group is adjacent to the C5-methyl group, and the C5-methyl group is adjacent to the C4-nitro group. The bromine is at the C3 position. The C5-methyl protons will be significantly deshielded by the adjacent nitro group. The N1-methyl group, being further from the electron-withdrawing groups, will likely resonate at a higher field (lower ppm) compared to the methyl groups in the 5-bromo isomer.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
The N1-CH₃ in the 5-bromo isomer is adjacent to the brominated carbon, leading to a slight downfield shift compared to the 3-bromo isomer where it is adjacent to a carbon bearing a methyl group.
C3-CH₃ / C5-CH₃
~2.5 - 2.7
~2.6 - 2.8
The methyl group on the pyrazole ring in both isomers is adjacent to the nitro group, leading to a significant downfield shift. The subtle difference in their chemical environment might result in a minor shift difference.
¹³C NMR Spectroscopy
¹³C NMR provides even more definitive evidence for isomer identification by directly probing the carbon skeleton. The carbon atoms attached to the bromine and nitro groups, as well as the methyl carbons, will exhibit distinct chemical shifts. Computational studies on nitropyrazoles suggest that the position of the nitro group significantly influences the chemical shifts of the ring carbons[1].
5-Bromo-1,3-dimethyl-4-nitro-1H-pyrazole: The C5 carbon, directly bonded to the electronegative bromine atom, will be significantly shielded. The C4 carbon, bearing the nitro group, will be deshielded. The C3 carbon will also be influenced by the adjacent nitro group.
3-Bromo-1,5-dimethyl-4-nitro-1H-pyrazole: Here, the C3 carbon is bonded to bromine and will be shielded. The C5 carbon, bearing a methyl group and adjacent to the nitro group, will have a distinct chemical shift compared to the C3-methyl carbon in the other isomer.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
The C3 carbon in the 5-bromo isomer is adjacent to the nitro group, leading to a downfield shift. In the 3-bromo isomer, it is directly attached to bromine, causing a significant upfield shift compared to the other isomer.
C4
~130 - 135
~130 - 135
The C4 carbon is attached to the nitro group in both isomers and is expected to have a similar chemical shift.
C5
~110 - 115
~145 - 150
The C5 carbon in the 5-bromo isomer is attached to bromine, resulting in a shielded signal. In the 3-bromo isomer, it bears a methyl group and is adjacent to the nitro group, leading to a significant downfield shift.
N1-CH₃
~38 - 42
~37 - 41
Similar to the proton NMR, the electronic environment of the N1-methyl carbon will be slightly different in the two isomers.
C3-CH₃ / C5-CH₃
~12 - 15
~13 - 16
The chemical shift of the ring methyl carbon will be influenced by the overall electronic structure of the respective isomer.
Experimental Protocol: NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the pyrazole isomer in approximately 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum on the same instrument. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
Data Analysis: Process the spectra and reference the chemical shifts to TMS. Compare the observed chemical shifts of the methyl groups and the pyrazole ring carbons to the predicted values in Tables 1 and 2 to assign the correct isomeric structure.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
While IR spectroscopy may not be the primary tool for distinguishing between these two isomers, it is invaluable for confirming the presence of the key functional groups. The spectra of both isomers are expected to be very similar, dominated by the strong absorptions of the nitro group.
The most characteristic vibrations for these compounds are the asymmetric and symmetric stretches of the nitro (NO₂) group, which are typically found in the ranges of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively, for aromatic nitro compounds[2]. The exact positions of these bands can be subtly influenced by the electronic effects of the other substituents on the pyrazole ring, but a significant difference between the two isomers is not anticipated. Other expected bands include C-H stretching of the methyl groups and the pyrazole ring, and C-N and C-Br stretching vibrations.
Table 3: Characteristic IR Absorption Bands (cm⁻¹)
Vibrational Mode
Expected Wavenumber (cm⁻¹)
Significance
NO₂ Asymmetric Stretch
1550 - 1510
Confirms the presence of the nitro group.
NO₂ Symmetric Stretch
1360 - 1320
Confirms the presence of the nitro group.
C-H Stretch (Methyl)
2950 - 2850
Indicates the presence of methyl groups.
C-N Stretch
1300 - 1200
Characteristic of the pyrazole ring and C-NO₂ bond.
C-Br Stretch
700 - 500
Confirms the presence of the bromine atom.
Experimental Protocol: FT-IR Spectroscopy
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for a solid sample.
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Data Analysis: Identify the characteristic absorption bands and confirm the presence of the nitro, methyl, and bromo functional groups.
Mass Spectrometry (MS): Unraveling Fragmentation Pathways
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, can offer structural clues to differentiate the isomers. Both isomers will show a molecular ion peak (M⁺) with a characteristic isotopic pattern for one bromine atom (M⁺ and M+2 peaks in an approximate 1:1 ratio). The key to differentiation lies in the relative abundances of the fragment ions.
The fragmentation of pyrazoles is known to be influenced by the nature and position of substituents[3]. The initial fragmentation is likely to involve the loss of the nitro group or the bromine atom.
Loss of NO₂: Both isomers can lose a nitro radical (•NO₂) to form a [M - 46]⁺ ion. The stability of the resulting cation may differ slightly between the two isomers.
Loss of Br: Loss of a bromine radical (•Br) will lead to a [M - 79/81]⁺ ion. The relative ease of this fragmentation will depend on the strength of the C-Br bond, which is influenced by its position on the pyrazole ring.
Further Fragmentation: Subsequent fragmentation of these initial ions can provide further structural information. For instance, the loss of a methyl radical (•CH₃) or hydrogen cyanide (HCN) from the fragment ions can lead to different daughter ions for each isomer.
Table 4: Expected Key Fragments in Mass Spectrometry (EI)
m/z Value
Possible Fragment
5-Bromo-1,3-dimethyl-4-nitro-1H-pyrazole
3-Bromo-1,5-dimethyl-4-nitro-1H-pyrazole
Rationale for Differentiation
220/222
[M]⁺
Present
Present
Molecular ion with bromine isotope pattern.
174/176
[M - NO₂]⁺
Expected
Expected
The relative intensity might differ based on the stability of the resulting cation.
141
[M - Br]⁺
Expected
Expected
The relative intensity could be a key differentiator due to the different electronic environments of the C-Br bond.
126
[M - Br - CH₃]⁺
Expected
Expected
The fragmentation pathway leading to this ion might be more or less favorable for each isomer.
Experimental Protocol: Mass Spectrometry
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
Ionization: Use Electron Ionization (EI) at 70 eV to induce fragmentation.
Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-300).
Data Analysis: Analyze the molecular ion region to confirm the molecular formula and the bromine isotopic pattern. Compare the relative intensities of the key fragment ions to distinguish between the isomers.
UV-Vis Spectroscopy: A Complementary Technique
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. While it may not be the primary method for distinguishing these isomers, subtle differences in their absorption maxima (λ_max) can be expected due to the different substitution patterns affecting the chromophore. The nitropyrazole system constitutes the primary chromophore. The position of the bromine atom will have a minor electronic effect, potentially causing a small bathochromic or hypsochromic shift in the λ_max.
Table 5: Predicted UV-Vis Absorption Maxima (λ_max) in Ethanol
Isomer
Predicted λ_max (nm)
Expected Molar Absorptivity (ε)
5-Bromo-1,3-dimethyl-4-nitro-1H-pyrazole
~270 - 290
Moderate
3-Bromo-1,5-dimethyl-4-nitro-1H-pyrazole
~270 - 290
Moderate
Experimental Protocol: UV-Vis Spectroscopy
Sample Preparation: Prepare a dilute solution of the compound in a UV-grade solvent such as ethanol.
Data Acquisition: Record the absorption spectrum over a range of 200-400 nm using a spectrophotometer.
Data Analysis: Determine the wavelength of maximum absorbance (λ_max). While the difference may be small, a consistent shift between the two known isomers can be a useful corroborating piece of evidence.
Visualizing the Analytical Workflow
To effectively distinguish between the two isomers, a systematic analytical workflow is crucial. The following diagram illustrates the recommended approach.
Caption: Recommended workflow for the spectroscopic differentiation of pyrazole isomers.
Conclusion: An Integrated Approach for Unambiguous Identification
The successful differentiation of 5-Bromo-1,3-dimethyl-4-nitro-1H-pyrazole and 3-Bromo-1,5-dimethyl-4-nitro-1H-pyrazole hinges on a multi-faceted spectroscopic approach. While mass spectrometry and IR spectroscopy provide essential confirmation of molecular weight and functional groups, NMR spectroscopy stands out as the definitive tool for unambiguous isomer assignment. The distinct chemical environments of the methyl groups and the pyrazole ring carbons, as revealed by ¹H and ¹³C NMR, provide a clear and reliable basis for distinguishing between these two closely related structures. By following the detailed protocols and comparative data presented in this guide, researchers can ensure the structural integrity of their compounds, a cornerstone of robust scientific research and development.
References
Elguero, J., et al. (2025). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry.
IR Spectroscopy Tutorial: Nitro Groups. University of Calgary. Available at: [Link].
Kuhn, B. L., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. DOI: 10.5772/intechopen.80936.
Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. (2023). ACS Omega.
Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024). Metabolites.
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). Crystals.
Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. (Thesis).
Origin of 13C NMR chemical shifts elucidated based on molecular orbital theory: paramagnetic contributions from orbital-to-orbital transitions for the pre-α, α, β, α-X, β-X and ipso-X effects, along with effects from characteristic bonds and groups. (2025). RSC Publishing.
A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (2025). PMC.
1H and 13C NMR study of perdeuterated pyrazoles. (2026).
13 C and 15 N NMR chemical shifts of the pyrazoles 14-16 (shifts relative to TMS and nitromethane, respectively).
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The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe.
1HNMR δ values for. The Royal Society of Chemistry.
Application Note: 1H and 13C NMR Spectral Analysis of 3-Bromopyridine-D4. BenchChem.
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Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its deriv
Spectroscopic Study of the Interaction of Reactive Dyes with Polymeric Cationic Modifiers of Cotton Fabrics. (2023).
13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consider
3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. PMC.
Identification of Multiple-Additives for Synthetic Polymer using Spectral Database of Photodiode Array Detector and Mass Detect.
Spectroscopic characterization of ethyl xanthate oxidation products and analysis by ion interaction chrom
Structural and spectroscopic insight into the metal binding properties of the o-aminophenol-N,N,O-triacetic acid (APTRA) chelator: implications for design of metal indicators. Dalton Transactions (RSC Publishing).
On the Coordination around Mercury(II), Cadmium(II) and Zinc(II) in Dimethyl Sulfoxide and Aqueous Solutions.
Simultaneous transmittance and fluorescence excitation-emission matrix spectroscopy coupled to multivariate analysis for teh determination of Galaxolide in surface water samples. Analytical Methods in Environmental Chemistry Journal.
Spectroscopic identification and antioxidant activity of glucosylated carotenoid metabolites from Cydonia vulgaris fruits. (2006). PubMed.
Photoconversion of 6,13-α-diketopentacene single crystals exhibiting light intensity-dependent morphological change. (2019). PubMed.
Bundle formation of supramolecular fibers of amphiphilic diarylethene by depletion force.
A Senior Application Scientist's Guide to Palladium Catalysts for Bromopyrazole Coupling
For Researchers, Scientists, and Drug Development Professionals The functionalization of pyrazole scaffolds is a cornerstone of modern medicinal chemistry, with this heterocycle forming the core of numerous therapeutic a...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyrazole scaffolds is a cornerstone of modern medicinal chemistry, with this heterocycle forming the core of numerous therapeutic agents. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the derivatization of bromopyrazoles, enabling the formation of crucial carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. However, the sheer number of available palladium catalysts and ligand systems can be daunting. This guide provides an in-depth, objective comparison of the efficacy of different palladium catalysts for bromopyrazole coupling, supported by experimental data and field-proven insights to aid in rational catalyst selection and reaction optimization.
The Critical Role of the Ligand: More Than Just a Spectator
The success of a palladium-catalyzed coupling reaction with a bromopyrazole substrate is intrinsically tied to the choice of ligand. The ligand modulates the steric and electronic properties of the palladium center, directly influencing the key steps of the catalytic cycle: oxidative addition, transmetalation (for C-C coupling) or amine coordination/deprotonation (for C-N coupling), and reductive elimination.[1] For bromopyrazoles, which can act as inhibitors or deactivators of the palladium catalyst, the ligand's role is even more critical.[2][3]
Bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., XPhos, SPhos, tBuBrettPhos), have proven to be particularly effective for coupling with heteroaryl halides like bromopyrazoles.[2][4] These ligands promote the crucial oxidative addition step and facilitate the often-sluggish reductive elimination, leading to higher yields and broader substrate scope.[5][6] N-heterocyclic carbenes (NHCs) have also emerged as a robust class of ligands, offering strong σ-donation and high thermal stability to the palladium catalyst.[5]
Comparative Efficacy of Palladium Catalysts in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a preeminent method for the formation of C-C bonds. The choice of palladium catalyst can significantly impact the yield and efficiency of coupling bromopyrazoles with boronic acids.
Data-Driven Comparison:
Catalyst System
Base
Solvent
Temp (°C)
Time (h)
Yield (%)
Key Observations
Pd(PPh₃)₄
K₂CO₃
Toluene/H₂O
80
12
85
A classic, often cost-effective choice for activated substrates.[7] May require higher catalyst loadings and longer reaction times.
Pd(OAc)₂ / SPhos
K₃PO₄
1,4-Dioxane
100
4
95
A highly effective system for a broad range of bromopyrazoles, including those with steric hindrance.[8]
PdCl₂(dppf)
K₃PO₄
1,4-Dioxane/H₂O
100
-
Good to Excellent
A versatile and reliable catalyst, often used for its air and moisture stability.[9][10]
XPhos Pd G2
K₃PO₄
1,4-Dioxane/H₂O
100
-
High
A pre-catalyst that is often highly active, allowing for lower catalyst loadings.[4]
Causality Behind Experimental Choices: The use of bulky, electron-rich phosphine ligands like SPhos and the dppf ligand in conjunction with Pd(OAc)₂ or as a pre-catalyst (XPhos Pd G2) is crucial for overcoming the inherent challenges of coupling with electron-rich and potentially coordinating pyrazole substrates.[4][8] These ligands accelerate the rate-limiting steps of the catalytic cycle. The choice of a moderately strong inorganic base like K₃PO₄ is often optimal to facilitate the transmetalation step without promoting significant debromination, a common side reaction.[4] Aprotic solvents like 1,4-dioxane are generally preferred to minimize side reactions.[4]
Comparative Efficacy of Palladium Catalysts in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, providing access to a wide array of aminopyrazole derivatives. This reaction is highly sensitive to the choice of catalyst system.
Data-Driven Comparison:
Catalyst System
Base
Solvent
Temp (°C)
Time (h)
Yield (%)
Key Observations
Pd₂(dba)₃ / Xantphos
Cs₂CO₃
1,4-Dioxane
110
3-6
~85
A reliable system for a range of amines and amides.[11]
Pd(OAc)₂ / SPhos
K₃PO₄
Toluene
100
-
Moderate to High
Effective for the amination of N-protected 4-bromo-7-azaindoles.
tBuBrettPhos Pd G3
LHMDS
Toluene
rt - 100
12
Moderate to Excellent
A highly active pre-catalyst enabling amination of unprotected bromopyrazoles under mild conditions.[2][3][12]
Causality Behind Experimental Choices: The amination of bromopyrazoles, especially unprotected ones, can be challenging due to the acidic N-H proton which can interfere with the catalyst.[2][4] The development of highly active and sterically demanding ligands like tBuBrettPhos has been a breakthrough, allowing for the efficient coupling of even unprotected bromopyrazoles at room temperature in some cases.[2][3][12] The choice of a strong, non-nucleophilic base like LHMDS or Cs₂CO₃ is critical for deprotonating the amine and facilitating the catalytic cycle.[2][11]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of 4-Bromopyrazoles
This protocol is a representative procedure and may require optimization for specific substrates.
To an oven-dried reaction vessel, add the 4-bromopyrazole (1.0 equiv), the arylboronic acid (1.5 equiv), and potassium phosphate (2.0 equiv).
Seal the vessel with a septum and create an inert atmosphere by evacuating and backfilling with argon or nitrogen three times.
Add the palladium pre-catalyst (e.g., XPhos Pd G2, 2-5 mol%).
To the solid mixture, add anhydrous 1,4-dioxane (0.2 M) and degassed water (typically a 4:1 to 5:1 ratio of dioxane to water) via syringe.
Stir the reaction mixture vigorously and heat to 100 °C in a preheated oil bath.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination of Bromopyrazoles
This protocol is a representative procedure and may require optimization for specific substrates and amines.
In a glovebox, add the palladium pre-catalyst (e.g., tBuBrettPhos Pd G3, 2-5 mol%) and the base (e.g., LHMDS or Cs₂CO₃, 1.5-2.2 equiv) to an oven-dried reaction vessel.
Add anhydrous toluene (0.2 M).
Add the bromopyrazole (1.0 equiv) and the amine (1.2 equiv).
Seal the vessel and stir the reaction mixture at the desired temperature (room temperature to 100 °C).
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
Extract the product with an organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
Visualizing the Catalytic Process
Caption: A typical workflow for screening palladium catalysts for bromopyrazole coupling.
Conclusion and Future Outlook
The palladium-catalyzed cross-coupling of bromopyrazoles is a mature and indispensable tool in modern organic synthesis. For Suzuki-Miyaura couplings, catalyst systems based on bulky, electron-rich phosphine ligands such as SPhos and dppf, often in the form of pre-catalysts, offer superior performance. In the realm of Buchwald-Hartwig amination, the development of highly specialized ligands like tBuBrettPhos has been instrumental in enabling the coupling of challenging substrates, including unprotected bromopyrazoles, with high efficiency.
The choice of the optimal palladium catalyst is not a one-size-fits-all solution and depends heavily on the specific bromopyrazole substrate, the coupling partner, and the desired reaction conditions. A systematic screening of catalysts, ligands, bases, and solvents remains the most effective approach to identifying the ideal conditions for a novel transformation. Future developments in this field will likely focus on the design of even more active and robust catalysts that can operate at lower loadings and under greener reaction conditions, further expanding the synthetic utility of bromopyrazole coupling reactions.
References
Science.gov. (n.d.). palladium-catalyzed suzuki-miyaura cross-coupling: Topics by Science.gov. Retrieved from [Link]
Ishiyama, T., et al. (2019). Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. The Journal of Organic Chemistry, 84(15), 9829-9837. [Link]
Royal Society of Chemistry. (2021). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. Retrieved from [Link]
Su, M., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 832-835. [Link]
Su, M., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. DSpace@MIT. [Link]
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
Su, M., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. DSpace@MIT. [Link]
Collins, J. L., et al. (2005). Palladium-Catalyzed Coupling of Pyrazole Triflates with Arylboronic Acids. The Journal of Organic Chemistry, 70(10), 4043-4046. [Link]
Royal Society of Chemistry. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Retrieved from [Link]
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
Beilstein-Institut. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Retrieved from [Link]
University of Illinois at Urbana-Champaign. (2011). Mechanistic studies on palladium-catalyzed coupling reactions. IDEALS. [Link]
Su, M. (2014). Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. DSpace@MIT. [Link]
Beilstein-Institut. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Retrieved from [Link]
University of Toronto. (n.d.). Mechanistic investigations of palladium-catalyzed cross-coupling reactions using advanced mass spectrometric methodologies. T-Space. [Link]
American Chemical Society. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
American Chemical Society. (2019). Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. The Journal of Organic Chemistry. [Link]
Wiley-VCH. (2004). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Advanced Synthesis & Catalysis. [Link]
Wiley-VCH. (2012). Palladium-Catalyzed Cross-Coupling: A Historical Contextual Perspective to the 2010 Nobel Prize. Angewandte Chemie International Edition. [Link]
ResearchGate. (2015). Which one is more efficient catalyst for the Negishi coupling out of Pd(PPh3)4 or PdCl2(dppf)?. Retrieved from [Link]
Ichikawa, H., et al. (2006). SYNTHESIS OF 4-ARYLPYRAZOLES VIA PdCl2(dppf)-CATALYZED CROSS COUPLING REACTION WITH GRIGNARD REAGENTS. HETEROCYCLES, 69(1), 361. [Link]
Preprints.org. (2021). Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]
American Chemical Society. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]
Comparative Stability and Reactivity Guide: N-Methyl vs. N-Unsubstituted Bromopyrazoles
As a Senior Application Scientist in medicinal chemistry and process development, selecting the correct heterocyclic building block is paramount to avoiding late-stage synthetic failures. Bromopyrazoles are privileged sc...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist in medicinal chemistry and process development, selecting the correct heterocyclic building block is paramount to avoiding late-stage synthetic failures. Bromopyrazoles are privileged scaffolds, but their reactivity is fundamentally dictated by their N-substitution pattern.
This guide provides an objective, data-driven comparison of the stability, reactivity, and cross-coupling efficiency of N-methyl versus N-unsubstituted (NH) bromopyrazoles. By understanding the mechanistic causality behind their behavior under basic conditions, researchers can rationally design self-validating synthetic workflows.
Mechanistic Causality: Prototropic Tautomerism vs. Locked Conformations
The core divergence in stability between these two classes of bromopyrazoles stems from their acid-base chemistry and tautomeric dynamics.
N-Unsubstituted Bromopyrazoles: Tautomerism and Pyrazolide Deactivation
N-unsubstituted pyrazoles exhibit rapid annular prototropic tautomerism (e.g., 3-bromo-1H-pyrazole ⇌ 5-bromo-1H-pyrazole) [[1]](). This dynamic equilibrium complicates regioselective functionalization [[2]](). More critically, the NH proton is relatively acidic (pKa ~14 in water, ~19 in DMSO). Under the mild-to-strong basic conditions required for transition-metal-catalyzed cross-coupling (e.g.,
K2CO3
,
Cs2CO3
), the pyrazole is readily deprotonated.
The resulting pyrazolide anion is highly electron-rich. While this stabilizes the ring against nucleophilic degradation, it severely deactivates the C-Br bond toward oxidative addition by palladium catalysts, leading to sluggish reaction kinetics and poor yields 3.
N-Methyl Bromopyrazoles: Oxidative Addition vs. Halogen Dance
N-methylation eliminates tautomerism, locking the heterocycle into a single defined regioisomer 4. The absence of an acidic NH prevents pyrazolide formation under standard basic conditions. Consequently, the C-Br bond maintains its electrophilicity, facilitating rapid oxidative addition in Suzuki, Negishi, and Buchwald-Hartwig couplings.
However, this locked conformation introduces a new stability vulnerability under strongly basic conditions (e.g., LDA at -78 °C). The N-methyl group directs ortho-metalation (DoM) at the adjacent C5 position. If a bromine atom is present at C4, this lithiation can trigger a base-catalyzed isomerization known as the "halogen dance"5, migrating the halogen to the more thermodynamically stable carbanion site 6.
Mechanistic divergence of N-unsubstituted vs. N-methyl bromopyrazoles under basic conditions.
Quantitative Performance Data
To objectively compare these scaffolds, we summarize their physicochemical stability and empirical cross-coupling performance.
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Causality is embedded into the analytical checkpoints to prevent false positives.
Protocol 1: Halogen Dance / Strong Base Stability Assessment
Objective: Evaluate the susceptibility of the bromopyrazole to base-catalyzed isomerization (Halogen Dance).
Preparation: Flame-dry a Schlenk flask under argon. Add the bromopyrazole (1.0 mmol) and anhydrous THF (10 mL). Cool the solution to -78 °C using a dry ice/acetone bath.
Lithiation (Causality Step): Dropwise add Lithium Diisopropylamide (LDA, 1.1 mmol, 2.0 M in THF).
Causality Note: For N-methyl substrates, LDA will deprotonate the C5 position. For N-unsubstituted substrates, LDA will preferentially deprotonate the NH, requiring a second equivalent to achieve ring lithiation.
Isomerization Window: Stir at -78 °C for 30 minutes, then briefly warm to -40 °C for 15 minutes to allow thermodynamic equilibration (the "dance").
Quenching & Validation: Quench the reaction with
CD3OD
(excess) at -40 °C.
Self-Validation Checkpoint: Analyze the crude mixture via
1H
-NMR and LC-MS.
Success Criteria: If a halogen dance occurred in the N-methyl substrate, the
1H
-NMR will show the disappearance of the C5 proton and the appearance of deuterium at the original bromine position. The N-unsubstituted substrate will largely show starting material recovery due to the protective pyrazolide formation.
Objective: Perform a highly efficient C-C bond formation while monitoring oxidative addition kinetics.
Reaction Assembly: In a microwave vial, combine the bromopyrazole (1.0 mmol), arylboronic acid (1.2 mmol),
K2CO3
(2.0 mmol), and
Pd(dppf)Cl2
(0.05 mmol).
Solvent Addition: Add degassed 1,4-dioxane/water (4:1 v/v, 5 mL). Seal the vial and purge with argon for 5 minutes.
Causality Note: Water is critical to dissolve the base and activate the boronic acid via boronate formation, but it also facilitates the rapid deprotonation of N-unsubstituted pyrazoles.
Heating & Kinetic Monitoring: Heat the mixture to 90 °C.
Self-Validation Checkpoint: Withdraw 50 µL aliquots at 2 hours and 6 hours. Dilute with MeCN and analyze via UPLC-MS.
Success Criteria: Track the distinct isotopic pattern of bromine (M / M+2 at 1:1 ratio). For N-methyl bromopyrazoles, the bromine isotope pattern should be absent by hour 2, indicating complete oxidative addition. For N-unsubstituted pyrazoles, the isotopic pattern will persist well into hour 6, validating the deactivating effect of the pyrazolide anion.
Experimental workflow comparing stability and cross-coupling outcomes of bromopyrazole scaffolds.
Conclusion
For robust, scalable cross-coupling reactions, N-methyl bromopyrazoles are vastly superior due to their locked conformation and resistance to pyrazolide-induced deactivation. However, process chemists must carefully monitor the choice of base, as strong lithium bases can induce unwanted halogen dance isomerizations. Conversely, N-unsubstituted bromopyrazoles should be avoided in direct cross-coupling unless specialized, highly active bulky ligands (e.g., biaryl phosphines) are employed to overcome the high activation barrier of the electron-rich pyrazolide intermediate.
References
Revisiting the Structure and Chemistry of 3(5)
Structure and Chemistry of 3(5)
Thermodynamic vs.
Metalated Heterocycles and Their Applications in Synthetic Organic Chemistry
Source: Chemical Reviews - ACS Publications
URL
Preparation and Reactivity of Organometallic Reagents Leading to Functionalized N-Heteroaromatics
Source: Chemical Reviews - ACS Publications
URL
Literature Review & Methodological Comparison: Synthetic Routes to Polysubstituted Pyrazoles
Polysubstituted pyrazoles are privileged scaffolds in medicinal chemistry, forming the core of blockbuster drugs such as celecoxib (COX-2 inhibitor) and crizotinib (ALK inhibitor). For researchers and drug development pr...
Author: BenchChem Technical Support Team. Date: April 2026
Polysubstituted pyrazoles are privileged scaffolds in medicinal chemistry, forming the core of blockbuster drugs such as celecoxib (COX-2 inhibitor) and crizotinib (ALK inhibitor). For researchers and drug development professionals, the central challenge in pyrazole synthesis is achieving absolute regioselectivity, particularly when constructing 1,3,4,5-tetrasubstituted or 1,3,5-trisubstituted variants. Traditional methods often yield inseparable mixtures of regioisomers, leading to poor atom economy and complex downstream purification.
This guide objectively compares three distinct, state-of-the-art synthetic methodologies: the Optimized Knorr Condensation, Visible-Light Photoredox Catalysis (VLPC), and Copper-Catalyzed Sydnone-Alkyne Cycloaddition (CuSAC). By analyzing the causality behind these experimental designs, we provide a self-validating framework to guide route selection in your drug development pipelines.
Route A: The Optimized Knorr Condensation (Gosselin Protocol)
Mechanistic Causality
The classical Knorr pyrazole synthesis relies on the condensation of 1,3-diketones with arylhydrazines. Historically performed in polar protic solvents (e.g., ethanol), this route suffers from poor regioselectivity because both nitrogen atoms of the hydrazine can attack either carbonyl group with similar activation energies[1].
To solve this, demonstrated that switching to aprotic solvents with strong dipole moments (like N,N-dimethylacetamide, DMAc) and adding aqueous HCl dramatically shifts the regioselectivity[2]. The causality lies in the solvent environment: DMAc stabilizes the initial hydrazone intermediate without the hydrogen-bonding interference seen in ethanol. Subsequently, the strong acid selectively catalyzes the secondary dehydration step, locking the kinetic product into the 1-aryl-3,4,5-substituted isomer with >99:1 regioselectivity[1].
Experimental Protocol
This protocol is a self-validating system designed for a 10 mmol scale.
Initiation: Charge a round-bottom flask with the unsymmetrical 1,3-diketone (10.0 mmol, 1.0 equiv) and dissolve in anhydrous DMAc (20 mL, 0.5 M concentration).
Hydrazone Formation: Add the arylhydrazine hydrochloride (10.5 mmol, 1.05 equiv) in one portion at room temperature (20–25 °C). Stir the mixture for 30 minutes to allow complete conversion to the intermediate hydrazone[2].
Acid-Catalyzed Dehydration: Add 10 N aqueous HCl (0.5 mL, 5.0 mmol, 0.5 equiv) dropwise to the stirring solution[3].
Maturation: Stir for an additional 2–4 hours at room temperature until TLC indicates complete consumption of the hydrazone.
Workup: Quench the reaction with distilled water (50 mL). Extract the aqueous layer with ethyl acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the highly regioselective pyrazole[1].
Fig 1. Mechanistic workflow of the Gosselin optimized Knorr condensation for pyrazole synthesis.
Traditional condensations require carbonyls at both the 1 and 3 positions. By contrast, introduced a green, highly selective synthesis of pyrazoles from hydrazines and Michael acceptors using Visible-Light Photoredox Catalysis (VLPC)[4].
The causality of this method relies on an entirely different reaction mode: the photocatalyst (e.g., Ru(bpy)₃²⁺) undergoes a photo-induced electron transfer to oxidize the hydrazine into a highly reactive diazene intermediate, utilizing ambient air (O₂) as the terminal oxidant[5]. This diazene then undergoes a formal[3+2] annulation with the Michael acceptor. Because the diazene intermediate possesses a distinct electronic bias compared to standard hydrazine, the nucleophilic addition is strictly regioselective, yielding polysubstituted pyrazoles without the need for harsh dehydrating agents or elevated temperatures[6].
Experimental Protocol
This protocol is a self-validating system designed for a 0.2 mmol scale.
Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the Michael acceptor (0.2 mmol, 1.0 equiv) and the hydrazine derivative (0.3 mmol, 1.5 equiv)[4].
Catalyst Addition: Add the photocatalyst [Ru(bpy)₃]Cl₂ (1.0 mol %) to the mixture.
Solvation: Dissolve the reagents in anhydrous acetonitrile (MeCN) (2.0 mL)[4].
Photocatalysis: Stir the mixture at 25 °C under an open-air atmosphere (or an O₂ balloon) while irradiating the vessel with a 3 W blue LED (λ = 450 nm) for 24 hours[4].
Isolation: Remove the solvent under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the pure polysubstituted pyrazole[5].
While 1,3-dipolar cycloadditions of diazo compounds with alkynes are well-known, they often require dangerous reagents and yield mixed regioisomers. developed the CuSAC method as a robust, one-pot procedure to construct 1,4-disubstituted pyrazoles directly from arylglycines[7].
The causality of the absolute regioselectivity is driven by the copper catalyst. Thermal cycloaddition of sydnones (mesoionic dipoles) with alkynes requires harsh conditions (>100 °C) and yields mixtures of 1,3- and 1,4-isomers[8]. The introduction of a Cu(I) catalyst, stabilized by a sulfonated bathophenanthroline ligand (BPDS), coordinates the terminal alkyne to form a copper acetylide intermediate. This coordination lowers the activation energy and directs the nucleophilic attack of the sydnone exclusively to form the 1,4-pyrazole isomer at room temperature[9].
Experimental Protocol
This protocol is a self-validating system designed for a one-pot cascade.
Nitrosylation: Suspend the arylglycine (1.0 mmol, 1.0 equiv) in dichloromethane (5 mL) and treat with tert-butyl nitrite (t-BuONO, 1.2 equiv) at 0 °C. Stir for 1 hour to form the N-nitroso intermediate[7].
Cyclization: Add trifluoroacetic anhydride (TFAA, 1.5 equiv) to induce cyclization, yielding the sydnone intermediate in situ after 2 hours at room temperature[7].
Solvent Exchange: Evaporate the volatiles and re-dissolve the crude sydnone in a mixture of t-BuOH/H₂O (1:1 v/v, 4 mL)[7].
CuSAC Reaction: To the same pot, add the terminal alkyne (1.2 equiv), CuSO₄·5H₂O (10 mol %), sodium ascorbate (20 mol % to generate Cu(I) in situ), and BPDS ligand (10 mol %)[9].
Maturation & Workup: Stir at room temperature for 12 hours. Extract the mixture with dichloromethane (3 × 15 mL), dry over Na₂SO₄, and purify via silica gel chromatography to yield the pure 1,4-disubstituted pyrazole[7].
To facilitate route selection, the following table summarizes the quantitative performance metrics of the three methodologies based on their foundational studies:
Methodology
Primary Substrates
Key Catalyst / Reagent
Solvent & Temp
Yield Range
Regioselectivity
Key Advantage
Optimized Knorr
1,3-Diketones, Arylhydrazines
10 N HCl (0.5 equiv)
DMAc, 25 °C
59–98%
>99:1 (1,5-isomer)
Highly scalable; utilizes inexpensive, readily available starting materials.
VLPC Annulation
Hydrazines, Michael Acceptors
[Ru(bpy)₃]Cl₂, Air (O₂)
MeCN, 25 °C
50–90%
Complete
Environmentally benign; avoids harsh dehydrating agents; uses air as oxidant.
CuSAC One-Pot
Arylglycines, Terminal Alkynes
CuSO₄, NaAsc, BPDS
t-BuOH/H₂O, 25 °C
60–95%
Complete (1,4-isomer)
Accesses 1,4-substitution patterns difficult to achieve via standard condensations.
Conclusion
The synthesis of polysubstituted pyrazoles has evolved far beyond the limitations of the traditional Knorr condensation. For standard 1,3,4,5-tetrasubstituted targets, the Gosselin Protocol remains the most scalable and cost-effective route, provided the solvent dipole moment is strictly controlled. For green chemistry initiatives and late-stage functionalization involving Michael acceptors, VLPC Aerobic Annulation offers unparalleled mildness. Finally, for strict 1,4-disubstitution patterns, the CuSAC methodology provides a highly reliable, room-temperature 1,3-dipolar cycloaddition alternative.
References
Gosselin, F., O'Shea, P. D., Webster, R. A., Reamer, R. A., Tillyer, R. D., & Grabowski, E. J. J. (2006). Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles. Synlett, 2006(19), 3267-3270. URL:[Link]
Ding, Y., Zhang, T., Chen, Q.-Y., & Zhu, C. (2016). Visible-Light Photocatalytic Aerobic Annulation for the Green Synthesis of Pyrazoles. Organic Letters, 18(17), 4206-4209. URL:[Link]
Specklin, S., Decuypere, E., Plougastel, L., Aliani, S., & Taran, F. (2014). One-Pot Synthesis of 1,4-Disubstituted Pyrazoles from Arylglycines via Copper-Catalyzed Sydnone–Alkyne Cycloaddition Reaction. The Journal of Organic Chemistry, 79(16), 7772-7777. URL:[Link]
Tang, M., Zhang, W., & Kong, Y. (2019). Regioselective Synthesis of Highly Functionalized Pyrazoles from N-Tosylhydrazones. Organic Letters, 21(6), 1758-1762. URL:[Link]